tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in organic synthesis and drug discovery.
Chemical Structure and Properties
This compound is a carbamate derivative containing a bromophenyl group. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions.
The CAS number 477312-85-9 is most frequently associated with the (S)-enantiomer of the compound, which is denoted as (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 477312-85-9 ((S)-enantiomer) | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Synonyms | (S)-N-Boc-1-(3-bromophenyl)ethylamine, [1-(3-Bromophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester | [2] |
Synthesis
The synthesis of this compound is typically achieved through the N-protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding procedure in organic synthesis.
Experimental Protocol: N-Boc Protection of 1-(3-bromophenyl)ethylamine
This protocol is adapted from established methods for the Boc protection of primary amines.[3]
Materials:
-
1-(3-bromophenyl)ethylamine (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethylamine (1.0 equiv.) and triethylamine (3.0 equiv.) in a 2:1 (v/v) mixture of H₂O/THF. Stir the mixture at room temperature for approximately 5 minutes until all solids have dissolved.[3]
-
Reaction: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equiv.) in one portion.[3]
-
Stirring: Stir the reaction mixture vigorously at 0 °C for at least 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.[3]
-
Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting amine is consumed, remove the THF under reduced pressure using a rotary evaporator.[3]
-
Extraction: Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).[3]
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.[3]
-
Purification (if necessary): For most substrates, this procedure yields a product of high purity. If further purification is required, column chromatography on silica gel can be employed.[3]
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a valuable building block in pharmaceutical and organic chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 3'-bromoacetophenone. The first step involves the reductive amination of the ketone to form the corresponding primary amine, 1-(3-bromophenyl)ethanamine. The second step is the protection of this amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
The overall synthetic scheme is as follows:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on optimized procedures for analogous reactions and established methods for Boc protection. Researchers should adapt these protocols as needed based on their specific laboratory conditions and safety assessments.
Step 1: Synthesis of 1-(3-bromophenyl)ethanamine via Leuckart Reductive Amination
This procedure is adapted from an optimized Leuckart reaction of acetophenone, a closely related substrate.[1] The Leuckart reaction is a robust method for the reductive amination of ketones using formamide as both the amine source and the reducing agent at high temperatures.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3'-Bromoacetophenone | 199.04 | 41.7 | 8.30 g |
| Formamide | 45.04 | 188 | 5.81 g |
| Water | 18.02 | - | 2.0 mL |
| 6 M Hydrochloric Acid | 36.46 | - | ~100 mL |
| 5 M Sodium Hydroxide | 40.00 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Table 1: Reagents for the synthesis of 1-(3-bromophenyl)ethanamine.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-bromoacetophenone (8.30 g, 41.7 mmol), formamide (5.81 g, 188 mmol), and water (2.0 mL).[1]
-
Heat the mixture with stirring in an oil bath at 205°C for 6 hours.[1]
-
After cooling the reaction mixture to approximately 100°C, add 100 mL of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the intermediate formamide.[1]
-
Cool the mixture to room temperature and extract with diethyl ether (e.g., 3 x 50 mL) to remove any unreacted ketone. Discard the organic layers.[1]
-
Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH greater than 10 is achieved.
-
Extract the aqueous layer with diethyl ether (e.g., 4 x 50 mL).[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)ethanamine. Further purification can be achieved by distillation under reduced pressure.
Expected Yield: Based on the analogous reaction with acetophenone, a yield of 80-87% can be anticipated.[1]
Step 2: Synthesis of this compound (Boc Protection)
The protection of the newly synthesized amine is achieved using di-tert-butyl dicarbonate in the presence of a base.[5][6] This reaction is typically high-yielding and clean.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-(3-bromophenyl)ethanamine | 200.08 | 10.0 | 2.00 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Table 2: Reagents for the synthesis of this compound.
Procedure:
-
Dissolve 1-(3-bromophenyl)ethanamine (2.00 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.67 mL, 12.0 mmol).
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be purified by column chromatography on silica gel.
Expected Yield: Boc protection reactions of primary amines are generally efficient, with yields typically exceeding 90%.
Quantitative Data Summary
| Compound | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity |
| 1-(3-bromophenyl)ethanamine | 3'-Bromoacetophenone | 200.08 | 80-87 (estimated) | >95% after purification |
| This compound | 1-(3-bromophenyl)ethanamine | 300.19 | >90% (estimated) | >98% after purification |
Table 3: Summary of quantitative data for the synthetic steps.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.
Caption: A step-by-step workflow of the synthesis process.
Concluding Remarks
This guide outlines a reliable and reproducible two-step synthesis of this compound. The reductive amination of 3'-bromoacetophenone via the Leuckart reaction provides the key amine intermediate, which is then efficiently protected using di-tert-butyl dicarbonate. The provided protocols and data serve as a valuable resource for researchers engaged in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Standard laboratory safety precautions should be followed throughout all procedures.
References
Physical and chemical properties of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate-protected amine that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the strategic manipulation of the amine functionality, while the bromophenyl moiety offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in modern drug development, specifically as a component in Proteolysis Targeting Chimeras (PROTACs).
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate |
| CAS Number | 375853-98-8 |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol |
| Canonical SMILES | CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
| InChI | InChI=1S/C13H18BrNO2/c1-9(10-6-4-5-11(14)8-10)15-12(16)17-13(2,3)7/h4-6,8-9H,1-3,7H3,(H,15,16) |
| Property | Value | Source |
| Boiling Point (Predicted) | 375.5 ± 25.0 °C | [1] |
| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.02 ± 0.46 | [1] |
| LogP (Predicted) | 4.24 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine. A general and robust protocol for this transformation is provided below.
Materials:
-
1-(3-bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
-
A mild base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)) (optional, but recommended for faster reaction)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(3-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Addition of Reagents: To the stirred solution, add the mild base (e.g., triethylamine, 1.1 equivalents). Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the methine proton adjacent to the nitrogen, the methyl protons of the ethyl group, and the singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbons of the bromophenyl ring, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration of the carbamate, the C=O stretching of the carbonyl group, C-H stretching of the alkyl and aromatic groups, and C-Br stretching.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺), which will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a characteristic feature.
Applications in Drug Development: PROTACs
A significant application of this compound in modern drug development is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]
The tert-butyl carbamate moiety serves as a protected amine that can be deprotected to reveal a reactive site for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand. The bromophenyl group provides a site for further chemical modification, such as Suzuki or other cross-coupling reactions, to construct the linker component of the PROTAC.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Development
The development and validation of a PROTAC involve a series of well-defined experimental steps.
References
Spectroscopic and Synthetic Profile of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in various pharmaceutical and organic synthesis applications. This document details the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of the key workflows.
Core Spectroscopic Data
The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (300MHz, CDCl₃) | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.40-7.10 (m, 4H, Ar-H) | ~155.0 (C=O) |
| ~4.80 (q, J = 6.9 Hz, 1H, CH-NH) | ~144.0 (Ar-C) |
| ~1.45 (d, J = 6.9 Hz, 3H, CH₃-CH) | ~130.0 (Ar-CH) |
| 1.43 (br s, 9H, C(CH₃)₃) | ~129.0 (Ar-CH) |
| ~125.0 (Ar-CH) | |
| ~122.0 (Ar-C-Br) | |
| ~80.0 (C(CH₃)₃) | |
| ~50.0 (CH-NH) | |
| ~28.0 (C(CH₃)₃) | |
| ~22.0 (CH₃-CH) |
Note: The ¹³C NMR data is predicted based on analogous structures and established chemical shift principles. The provided ¹H NMR data includes a partial spectrum found in the literature, with estimated values for the aromatic and methine protons based on typical spectral patterns for such compounds.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium, sharp) |
| C-H Stretch (Aromatic) | 3000-3100 (medium) |
| C-H Stretch (Aliphatic) | 2850-3000 (medium to strong) |
| C=O Stretch (Carbamate) | 1680-1720 (strong, sharp) |
| N-H Bend | 1500-1600 (medium) |
| C-N Stretch | 1220-1300 (medium) |
| C-O Stretch | 1000-1100 (medium) |
| C-Br Stretch | 500-650 (medium to strong) |
Table 3: Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M+H]⁺ | 301.06 |
| [M+Na]⁺ | 323.04 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 245.00 |
| [M-Boc]⁺ | 200.01 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure outlines the N-Boc protection of 1-(3-bromophenyl)ethanamine.
Materials:
-
1-(3-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-bromophenyl)ethanamine (1.0 eq) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the flask.
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental and logical workflows described in this guide.
Caption: Synthetic workflow for the N-Boc protection of 1-(3-bromophenyl)ethanamine.
Caption: Workflow for the spectroscopic analysis of the purified product.
A Comprehensive Technical Guide to tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and elucidates its critical role as an intermediate in the development of therapeutic agents. A significant focus is placed on its application in the synthesis of the Heat Shock Protein 70 (Hsp70) inhibitor, VER-50589, a compound with potential applications in oncology and virology. This guide also includes a detailed visualization of the synthetic workflow and the relevant biological signaling pathway, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a carbamate-protected amine that serves as a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
CAS Numbers:
-
Racemic Mixture: 375853-98-8[1]
-
(S)-enantiomer: 477312-85-9
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H18BrNO2 | |
| Molecular Weight | 300.19 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available | |
| Boiling Point | 375.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | 2-8°C, protected from light and moisture. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc-protection of 1-(3-bromophenyl)ethanamine. The amine precursor can be synthesized from 3'-bromoacetophenone.
Experimental Protocol: Synthesis of 1-(3-bromophenyl)ethanamine
A common route to chiral 1-(3-bromophenyl)ethanamine involves the asymmetric reduction of an oxime derivative.
Materials:
-
3'-Bromoacetophenone
-
Hydroxylamine hydrochloride
-
Chiral reducing agent (e.g., a borane complex with a chiral ligand) or a chiral catalyst for asymmetric hydrogenation.
-
Appropriate solvents (e.g., methanol, tetrahydrofuran)
-
Acid and base for workup (e.g., HCl, NaOH)
Procedure:
-
Oxime Formation: 3'-Bromoacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like aqueous methanol to form the corresponding oxime.
-
Asymmetric Reduction: The oxime is then subjected to asymmetric reduction to yield the chiral amine. This can be achieved using various methods, including catalytic hydrogenation with a chiral catalyst or reduction with a chiral borane reagent.
-
Workup and Purification: The reaction mixture is worked up by quenching the reducing agent, followed by extraction and purification using techniques such as column chromatography or distillation to yield the enantiomerically enriched 1-(3-bromophenyl)ethanamine.
Experimental Protocol: Boc-Protection of 1-(3-bromophenyl)ethanamine
Materials:
-
1-(3-bromophenyl)ethanamine (racemic or enantiomerically pure)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Reaction Setup: To a solution of 1-(3-bromophenyl)ethanamine in the chosen solvent, the base is added, followed by the dropwise addition of di-tert-butyl dicarbonate at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Application in the Synthesis of VER-50589, an Hsp70 Inhibitor
This compound is a crucial intermediate in the synthesis of VER-50589, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and is involved in promoting cell survival and resistance to therapy.
Synthetic Workflow for VER-50589
The synthesis of VER-50589 involves a multi-step sequence where the chiral amine, protected as its Boc-carbamate, is a key building block. The 3-bromophenyl moiety allows for further functionalization, typically through cross-coupling reactions, to construct the core of the final inhibitor.
Hsp90 Inhibition and Downstream Signaling
VER-50589 is a potent inhibitor of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[3] By inhibiting Hsp90, VER-50589 leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. Notably, VER-50589 has been shown to modulate the AKT and RAF/MEK/ERK signaling pathways.[4] This disruption of cellular signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells. The compound has also demonstrated antiviral activity against enterovirus 71 by impacting these same cellular pathways.[4]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the stability of the Boc protecting group make it an attractive intermediate. The successful application of this compound in the synthesis of the Hsp70 inhibitor VER-50589 highlights its significance in the development of novel therapeutics targeting critical cellular pathways in cancer and viral diseases. This technical guide provides the essential information required for the effective utilization of this important synthetic intermediate in research and development.
References
A Technical Guide to Commercial Sourcing of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key building block in pharmaceutical synthesis. This document offers a consolidated resource for sourcing this compound, including data on purity, pricing, and availability. Additionally, a detailed experimental protocol for its synthesis via N-Boc protection is provided, alongside workflow visualizations to aid in procurement and synthesis planning.
Commercial Supplier Analysis
The availability of this compound is spread across a variety of chemical suppliers, catering to different scales of research and development needs. The compound is available in its racemic form as well as its (S)- and (R)-enantiomers, each identified by a unique CAS number. The following table summarizes the offerings from several key suppliers.
| Supplier | CAS Number | Compound Name | Purity | Quantity | Price (USD) |
| LookChem | 375853-98-8 | tert-butyl 1-(3-broMophenyl)ethylcarbaMate | 97% | 1g | $356.00 |
| LookChem | 375853-98-8 | tert-butyl 1-(3-broMophenyl)ethylcarbaMate | 95+% | 1g | $333.00 |
| LookChem | 375853-98-8 | (1-(3-BROMO-PHENYL)-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 96.00% | 250mg | $326.55 |
| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 1g | $282.00 |
| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 250mg | $114.00 |
| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 100mg | $76.00 |
| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 97% | 1g | $339.15 |
| AKSci | 477312-85-9 | (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate | 95% | - | - |
| Kemix Pty Ltd | 477312-85-9 | (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate | >95% | 1g | - |
| SynQuest Laboratories | 1187932-25-7 | tert-Butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | - | - | - |
| Echemi | 375853-98-8 | This compound | - | - | - |
| ChemicalBook | 477312-85-9 | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | - | - | - |
| BLD Pharmatech | 375853-98-8 | This compound | 95% | - | - |
| Chemenu | 375853-98-8 | This compound | - | - | - |
| MOLBASE | 375853-98-8 | tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | 96% | 10g | - |
| MOLBASE | 477312-85-9 | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 96% | 10g | - |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Synthesis of this compound
The most common and straightforward synthesis of this compound is through the N-Boc protection of the corresponding primary amine, 1-(3-bromophenyl)ethanamine, using di-tert-butyl dicarbonate (Boc₂O).[1]
Materials:
-
1-(3-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethanamine (1.0 equivalent) and triethylamine (3.0 equivalents) in a 2:1 v/v mixture of tetrahydrofuran (THF) and water.[1] Stir the mixture at room temperature for 5 minutes until all solids are dissolved.[1]
-
Reaction: Cool the reaction mixture to 0°C using an ice bath.[1] Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the solution in one portion.[1]
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours.[1] Afterwards, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.[1]
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[1] Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash them with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.[1]
-
Purification (if necessary): If the product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
Visualized Workflows
To further aid researchers, the following diagrams illustrate key logical and experimental workflows related to the procurement and synthesis of this compound.
Caption: A logical workflow for the selection of a chemical supplier.
Caption: Synthetic pathway for N-Boc protection of 1-(3-bromophenyl)ethanamine.
References
Chirality of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a key building block in the development of pharmacologically active compounds. Its chirality arises from a stereogenic center at the carbon atom adjacent to the phenyl ring, bonded to a hydrogen atom, a methyl group, the nitrogen of the carbamate, and the 3-bromophenyl group. The spatial arrangement of these four different substituents gives rise to two non-superimposable mirror images, or enantiomers: (R)-tert-butyl (1-(3-bromophenyl)ethyl)carbamate and (S)-tert-butyl (1-(3-bromophenyl)ethyl)carbamate.
The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer frequently exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize or resolve and characterize the individual enantiomers of this compound is of paramount importance for its application in drug discovery and development.
This technical guide provides a comprehensive overview of the chirality of this compound, detailing methods for its enantioselective synthesis and the resolution of its racemic mixtures. Detailed experimental protocols and a summary of relevant quantitative data are presented to aid researchers in their synthetic endeavors.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. The chirality is typically introduced at the precursor stage, with the synthesis or resolution of the chiral amine, 1-(3-bromophenyl)ethylamine, being the key step.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[1] A common approach is the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst or reagent.
Chiral Resolution of Racemic 1-(3-bromophenyl)ethylamine
Chiral resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers.[1] For amines, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[2][3] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] Once separated, the desired enantiomer of the amine can be recovered by treatment with a base.
Quantitative Data
| Compound | Parameter | Value | Reference |
| (R)-1-(3-Bromophenyl)ethylamine | Enantiomeric Excess (ee) | >98% | [4] |
| (R)-(+)-1-(4-Bromophenyl)ethylamine | Specific Rotation ([α]D) | +20.5 ± 1° (c=3 in methanol) | |
| (S)-(-)-1-(4-Bromophenyl)ethylamine | Specific Rotation ([α]D) | -20.5 ± 1° (c=3 in methanol) | [5] |
Experimental Protocols
Asymmetric Synthesis of (R)-1-(3-bromophenyl)ethylamine
This protocol is adapted from a general procedure for the asymmetric reduction of ketoximes.
Materials:
-
1-(3-bromophenyl)ethanone oxime
-
RuCl(Cymene)(S-tol-Binap)Cl catalyst
-
Methanol
-
Hydrogen gas
-
Parallel autoclave
Procedure:
-
To a glass vial, add 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of RuCl(Cymene)(S-tol-Binap)Cl catalyst, and 70 volumes of methanol.[6]
-
Place the glass vial in a parallel autoclave.[6]
-
Pressurize the autoclave to 30 bar with hydrogen gas.[6]
-
Heat the reaction mixture to 90 °C and maintain for 24 hours.[6]
-
After the reaction is complete, cool the system to 20 °C.[6]
-
Dilute the reaction mixture with isopropanol.[6]
-
Analyze the product by chiral HPLC to determine the enantiomeric excess.[6]
Chiral Resolution of Racemic 1-(3-bromophenyl)ethylamine using (+)-Tartaric Acid
This is a general procedure for the resolution of a racemic amine.
Materials:
-
Racemic 1-(3-bromophenyl)ethylamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve the racemic 1-(3-bromophenyl)ethylamine in methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
To recover the free amine, dissolve the diastereomeric salt in water and treat with a sodium hydroxide solution until the pH is basic.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The enantiomeric excess of the resolved amine should be determined by chiral HPLC or by measuring its optical rotation.
Synthesis of this compound (Boc Protection)
This protocol describes the protection of the chiral amine with a tert-butoxycarbonyl (Boc) group.[1][6][7]
Materials:
-
Enantiomerically enriched 1-(3-bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the enantiomerically enriched 1-(3-bromophenyl)ethylamine in THF.[7]
-
Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of triethylamine to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Asymmetric synthesis workflow for (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Caption: Chiral resolution workflow for 1-(3-bromophenyl)ethylamine.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate and its isomers are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the bromo-substituent on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amine offers robust protection under many reaction conditions while allowing for facile deprotection under acidic conditions. This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this compound and its ortho- and para-isomers.
Isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate
The three positional isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate are distinguished by the position of the bromine atom on the phenyl ring:
-
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (ortho-isomer)
-
This compound (meta-isomer)
-
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (para-isomer)
A general relationship and synthetic overview of these isomers is presented in the diagram below.
Caption: General synthetic route to the isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate.
Physical and Spectroscopic Data of Isomers
The following table summarizes key quantitative data for the ortho-, meta-, and para-isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate.
| Property | ortho-Isomer (tert-Butyl (1-(2-bromophenyl)ethyl)carbamate) | meta-Isomer (this compound) | para-Isomer (tert-Butyl (1-(4-bromophenyl)ethyl)carbamate) |
| Molecular Formula | C₁₃H₁₈BrNO₂ | C₁₃H₁₈BrNO₂ | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol | 300.19 g/mol | 300.19 g/mol [1] |
| Appearance | Not specified | Not specified | White to Yellow Solid[2] |
| Melting Point | Not specified | Not specified | Not specified |
| ¹H NMR (CDCl₃, ppm) | Not specified | Not specified | δ 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H)[3] |
| ¹³C NMR (CDCl₃, ppm) | Not specified | Not specified | δ 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31[3] |
Experimental Protocols: Synthesis of Isomers
The synthesis of tert-Butyl (1-(bromophenyl)ethyl)carbamate isomers is typically achieved through the Boc protection of the corresponding 1-(bromophenyl)ethanamine precursor.
General Experimental Protocol for Boc Protection[3][4][5]
This protocol can be adapted for the synthesis of the ortho-, meta-, and para-isomers.
Materials:
-
1-(bromophenyl)ethanamine isomer (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF/water.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(bromophenyl)ethanamine isomer and the base in the chosen solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
Literature review on tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate derivative containing a chiral center and a brominated aromatic ring. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides a technical overview of its synthesis, properties, and potential applications, based on available chemical literature.
Chemical Properties and Data
While specific experimental data for this compound is not widely published in readily accessible literature, its properties can be inferred from closely related analogs and general principles of organic chemistry. The key structural features are the Boc-protected amine, the chiral benzylic position, and the meta-substituted bromophenyl group.
Table 1: Physicochemical and Spectroscopic Data
| Property | Data | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | N/A |
| Molecular Weight | 300.19 g/mol | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | N/A |
| ¹H NMR (CDCl₃, predicted) | δ 7.4-7.1 (m, 4H, Ar-H), 4.8-4.7 (m, 1H, CH-N), 1.45 (s, 9H, C(CH₃)₃), 1.42 (d, 3H, CH-CH₃) | N/A |
| ¹³C NMR (CDCl₃, predicted) | δ 155.0 (C=O), 145.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 125.0 (Ar-C), 122.5 (Ar-C-Br), 80.0 (C(CH₃)₃), 50.0 (CH-N), 28.3 (C(CH₃)₃), 22.0 (CH-CH₃) | N/A |
| IR (KBr, cm⁻¹) | Expected peaks around 3300 (N-H stretch), 1680 (C=O stretch), 1520 (N-H bend), 1160 (C-O stretch) | N/A |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 300.0594 and 302.0573 (due to bromine isotopes) | N/A |
Note: The spectroscopic data presented are predicted values and have not been experimentally verified from published sources for this specific compound. Experimental determination is required for accurate characterization.
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(3-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(3-bromophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Stir the solution for 10-15 minutes.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Synthesis
The primary application of this compound is as a building block in multi-step organic synthesis. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).
The bromophenyl moiety is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Potential Synthetic Transformations
Caption: Potential cross-coupling reactions utilizing the bromophenyl group.
Conclusion
This compound is a valuable synthetic intermediate, though detailed experimental data is not widely disseminated in public literature. Its synthesis can be reliably achieved through standard Boc-protection of the corresponding amine. The presence of both a readily cleavable protecting group and a versatile bromophenyl moiety makes it a useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Further research to fully characterize this compound and explore its reactivity in various synthetic transformations would be a valuable contribution to the field.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Immediate Release
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound.
Compound Identification and Properties
This compound is a carbamate derivative containing a bromophenyl group. Its chemical structure and properties are foundational to understanding its reactivity and the necessary safety precautions for its handling.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate |
| CAS Number | 375853-98-8[1] | 847728-89-6[2] |
| Molecular Formula | C13H18BrNO2[1] | C13H18BrNO2[2] |
| Molecular Weight | 300.195 g/mol [1] | 300.19 g/mol [2] |
| Appearance | Not specified (likely a solid) | White to Yellow Solid |
| Purity | 99% (as specified by some suppliers)[1] | 95% |
| Storage Temperature | 2-8°C[3] | Room Temperature |
| Predicted Boiling Point | 375.5 ± 25.0 °C | Not Available |
| Predicted Density | 1.282 ± 0.06 g/cm3 | Not Available |
Note: Some physical properties for this compound are predicted and have not been experimentally verified. Data for the closely related (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is provided for comparison.
Hazard Identification and GHS Classification
Table 2: GHS Hazard Information for Structurally Similar Carbamates
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Irritant | Warning[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Irritant | Warning[2] |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation[2] | Irritant | Warning[2] |
Based on this data, it is prudent to handle this compound as a compound that can cause skin, eye, and respiratory irritation.
Experimental Protocols: Safe Handling Procedures
Adherence to rigorous safety protocols is paramount when working with this compound. The following is a generalized experimental protocol for the safe handling of this and similar solid chemical reagents in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk.
-
Hand Protection: Double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended. Gloves should be inspected for integrity before use and changed immediately upon contamination.
-
Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are advised. Closed-toe shoes and long pants are required.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
3.2. Engineering Controls
-
All manipulations of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Handling and Storage
-
Avoid the formation of dust when handling the solid material.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.
3.4. Spill and Emergency Procedures
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.
-
Large Spills: For a large spill, evacuate the area and contact emergency response personnel.
-
Fire: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
3.5. First Aid Measures
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.
Caption: A generalized workflow for the safe handling of solid chemical reagents.
Caption: The hierarchy of controls for mitigating identified chemical hazards.
Conclusion
While this compound is a valuable tool in medicinal chemistry and drug development, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety measures. By following the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are essential for the responsible advancement of scientific research.
References
- 1. tert-butyl 1-(3-broMophenyl)ethylcarbaMate, CasNo.375853-98-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | C13H16BrNO3 | CID 59610197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis Utilizing tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate as a versatile chiral building block in asymmetric synthesis. This compound is particularly valuable for the synthesis of chiral β-arylethylamines, a privileged scaffold in numerous biologically active molecules and pharmaceutical agents.[1][2][3] The synthetic strategy primarily involves a Suzuki-Miyaura cross-coupling reaction to modify the aryl moiety, followed by deprotection of the amine.
Overview of Synthetic Strategy
The primary application of this compound in asymmetric synthesis is as a precursor to a variety of chiral 1-aryl-ethylamines. The synthetic approach is a two-step process:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position, enabling the creation of a diverse library of chiral compounds. The N-Boc protecting group is stable under these reaction conditions.
-
N-Boc Deprotection: Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free chiral amine. This primary amine can then be used in further synthetic transformations, such as amide bond formation, alkylation, or as a chiral auxiliary.[4][5][6]
Experimental Protocols
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure: [7]
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%), to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
This protocol outlines the removal of the N-Boc protecting group to yield the free chiral amine.
Materials:
-
N-Boc protected chiral amine (product from section 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (5-10 equivalents, ~0.4-0.8 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral amine. The product can be further purified by chromatography or crystallization if necessary.
Data Presentation
The following table provides representative data for the Suzuki-Miyaura cross-coupling reaction with this compound. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl (1-(biphenyl-3-yl)ethyl)carbamate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (1-(4'-methoxybiphenyl-3-yl)ethyl)carbamate | 80-90 |
| 3 | 3-Pyridinylboronic acid | tert-Butyl (1-(3-(pyridin-3-yl)phenyl)ethyl)carbamate | 75-85 |
| 4 | 2-Thiopheneboronic acid | tert-Butyl (1-(3-(thiophen-2-yl)phenyl)ethyl)carbamate | 70-80 |
Visualizations
Caption: Workflow for the asymmetric synthesis of chiral amines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a valuable chiral building block in modern pharmaceutical synthesis. Its structure is strategically designed for versatility, featuring two key functionalities: a Boc-protected chiral amine and a brominated phenyl ring. The chiral amine center is crucial for creating enantiomerically pure drugs, enabling specific stereoselective interactions with biological targets. The 3-bromophenyl group serves as a versatile handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This combination makes the compound an ideal starting material for constructing complex molecular scaffolds found in a variety of pharmacologically active agents, particularly kinase inhibitors. Its application is prominent in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of drugs developed for the treatment of autoimmune and inflammatory disorders such as psoriasis and psoriatic arthritis.[1][2] The protocols detailed below outline its use in key bond-forming reactions central to drug discovery and development.
Physicochemical Properties
A summary of the key properties for the chiral intermediate, tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate, is provided below.
| Property | Value |
| Chemical Name | tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate |
| CAS Number | 477312-85-9[1] |
| Molecular Formula | C₁₃H₁₈BrNO₂[1] |
| Molecular Weight | 300.19 g/mol [1] |
| Synonyms | N-Boc-1-(3-bromophenyl)ethanamine |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, keep dry |
Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Synthesis
The bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of a carbon-carbon bond, coupling the bromophenyl moiety with various aryl or heteroaryl boronic acids. This reaction is fundamental for building the biaryl scaffolds common to many kinase inhibitors.[3][4]
Representative Reaction Data
The following table outlines a typical Suzuki-Miyaura coupling reaction to generate a biaryl intermediate.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 12-18 | 85-95 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 mixture of 1,4-Dioxane and Water). Bubble the inert gas through the solution for 15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[5]
-
Reaction: Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Application 2: Synthesis of Chiral Amides via Deprotection and Amide Coupling
Following the creation of the biaryl scaffold, the synthetic sequence typically involves two further steps: removal of the Boc protecting group to unmask the primary amine, followed by amide bond formation with a carboxylic acid. This sequence is crucial for installing functionalities that often serve as key hydrogen bond donors/acceptors for binding to the target enzyme.
Step 1: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is efficiently cleaved under acidic conditions, generating the free amine as a salt, with carbon dioxide and isobutylene as byproducts.[6]
Representative Reaction Data (Deprotection)
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc-Protected Biaryl Amine | 4M HCl in Dioxane | 1,4-Dioxane | 25 | 1-3 | >95 |
Detailed Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected biaryl intermediate (1.0 equiv) in a minimal amount of an appropriate solvent like 1,4-dioxane or dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add an excess of a strong acid. A commercially available solution of 4M HCl in 1,4-dioxane (10 equiv) is commonly used.[7]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting solid is the hydrochloride salt of the desired amine, which is often used directly in the next step without further purification.
Step 2: Amide Coupling
The newly formed primary amine can be coupled with a carboxylic acid using standard peptide coupling reagents to form a stable amide bond.
Representative Reaction Data (Amide Coupling)
| Amine Substrate | Carboxylic Acid | Coupling Reagent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Chiral Biaryl Amine⋅HCl | Substituted Benzoic Acid | HATU (1.2 equiv) | DIPEA (3.0 equiv) | DMF | 25 | 4-8 | 80-90 |
Detailed Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.1 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add the coupling reagent (e.g., HATU, 1.2 equiv).
-
Activation: Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the chiral biaryl amine hydrochloride salt (1.0 equiv) to the mixture, followed by the dropwise addition of a hindered organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the salt and facilitate the coupling.
-
Reaction: Stir the reaction at room temperature for 4-8 hours until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography or recrystallization to obtain the final amide product.
Experimental Workflow: Deprotection and Amide Coupling
Caption: Workflow for Boc deprotection followed by amide coupling.
Application in TYK2 Inhibitor Synthesis
The synthetic sequence described—Suzuki coupling to form a biaryl core, followed by deprotection and amide coupling—is a powerful strategy for assembling selective kinase inhibitors.[4][5] This approach is particularly relevant for creating inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.
TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons.[8] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases.[2] By inhibiting TYK2, the downstream phosphorylation and activation of STAT proteins are blocked, thereby modulating the inflammatory response. The chiral ethylamine moiety, derived from the starting material, often provides a critical stereospecific interaction within the kinase's ATP-binding site, enhancing both potency and selectivity.
JAK-STAT Signaling Pathway and Point of Inhibition
References
- 1. US11780842B2 - TYK2 pseudokinase ligands - Google Patents [patents.google.com]
- 2. US20170066763A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. WO2024006493A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from tert-Butyl (1-(3-bromophenyl)ethyl)carbamate to yield 1-(3-bromophenyl)ethanamine, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen by a strong acid.[3][4] This is followed by the loss of a stable tert-butyl cation, which can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or polymerize.[3] The resulting carbamic acid is unstable and readily undergoes decarboxylation to afford the free amine as its corresponding acid salt.[3][4] It is important to perform this reaction in an open or well-ventilated system to allow for the safe release of carbon dioxide gas.[1][3]
Data Presentation
The selection of a deprotection method often depends on the substrate's sensitivity to acidic conditions and the desired workup procedure. Below is a summary of common conditions for Boc deprotection, which are applicable to this compound.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | A common and efficient method. TFA is corrosive and requires careful handling. The product is obtained as a TFA salt.[1] |
| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temp | 30 min - 16 hours | Provides the product as a hydrochloride salt, which is often a crystalline solid and easy to handle.[5][6] |
| 3 | Hydrochloric acid (HCl) | Acetone/Water | Room Temp to 50 | 5 hours | A cost-effective and scalable method, particularly useful for large-scale synthesis.[7] |
| 4 | Hydrochloric acid (HCl) | Methanol | Room Temp | < 3 hours | A common alternative to dioxane, with the product isolated as the hydrochloride salt.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the free amine, 1-(3-bromophenyl)ethanamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous as it often yields the hydrochloride salt of the amine, which can precipitate from the reaction mixture and be isolated by filtration.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. A precipitate may form during this time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(3-bromophenyl)ethanamine hydrochloride.
Mandatory Visualizations
Caption: General experimental workflow for the Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. scispace.com [scispace.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of chiral biaryl ethylamines, which are prevalent motifs in various drug candidates. The protocols outlined herein are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for a range of research and development applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. This reaction is widely favored in synthetic and medicinal chemistry due to its mild reaction conditions, excellent functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents. The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Applications in Drug Discovery
The chiral ethylamine moiety is a key pharmacophore in a multitude of biologically active molecules. The synthesis of biaryl structures from this compound provides access to a diverse range of compounds with potential therapeutic applications. These biaryl ethylamines are structural components of molecules targeting various receptors and enzymes and have been explored in the development of anti-inflammatory and analgesic agents. The ability to readily diversify the aryl group through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of the catalyst system (palladium precursor and ligand), base, and solvent. For the coupling of this compound, several conditions can be employed, and the following protocols provide a starting point for reaction optimization.
Protocol 1: General Procedure using Pd(OAc)₂ and PPh₃
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
n-Propanol
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add n-propanol and water (typically a 3:1 to 5:1 mixture) to the flask to dissolve the reactants.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Synthesis using a Chiral Ligand
For the synthesis of enantiomerically enriched biaryl products, a chiral ligand is employed. This protocol is adapted from procedures for asymmetric Suzuki-Miyaura couplings.[1]
Materials:
-
This compound (enantiomerically pure)
-
Arylboronic acid (2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Chiral monophosphine ligand (e.g., a chiral-bridged biphenyl monophosphine) (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line technique
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, charge a dry, sealed reaction tube with this compound (1.0 equiv), the arylboronic acid (2.0 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.025 equiv) and the chiral ligand (0.06 equiv) in anhydrous THF.
-
Add the catalyst solution to the reaction tube.
-
Add additional anhydrous THF to achieve the desired concentration.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for an extended period (e.g., 72 hours).
-
Monitor the reaction progress by chiral HPLC or SFC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on general literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2) | n-Propanol/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (3) | THF | 80 | 24 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2) | n-Propanol/H₂O | 90 | 12 | 82-92 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
Synthesis of Novel Bicyclic Heterocyclic Amide Inhibitors of NaV1.8 from tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel bicyclic heterocyclic amide compounds, potent inhibitors of the voltage-gated sodium channel NaV1.8, utilizing tert-Butyl (1-(3-bromophenyl)ethyl)carbamate as a key starting material. The methodologies outlined herein are based on established palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, to construct the core structures of these biologically active molecules. This document offers comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of synthetic pathways and the relevant biological signaling cascade to guide researchers in the development of potential therapeutics for pain management.
Introduction
Voltage-gated sodium channels, particularly the NaV1.8 subtype, are crucial for the transmission of pain signals in the peripheral nervous system.[1][2] Selective inhibitors of NaV1.8 are therefore highly sought after as potential non-opioid analgesics with a reduced risk of central nervous system side effects and addiction.[2] The starting material, this compound, provides a versatile scaffold for the synthesis of such inhibitors. The bromo-functionalized phenyl ring allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core pharmacophore to optimize potency and pharmacokinetic properties.
Synthetic Pathways
The synthesis of the target bicyclic heterocyclic amide inhibitors from this compound can be conceptualized in a multi-step sequence. The core strategy involves the initial functionalization of the bromophenyl group via a Suzuki coupling reaction, followed by deprotection of the Boc-protecting group, and subsequent amide bond formation with a suitable bicyclic carboxylic acid.
Synthetic Workflow Overview
Caption: General synthetic workflow for the preparation of NaV1.8 inhibitors.
Experimental Protocols
Suzuki Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the aryl boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Boc Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Boc-protected coupled product from the previous step
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often used in the next step without further purification.
Amide Coupling
This protocol describes the formation of the final amide product using a standard peptide coupling agent.
Materials:
-
Deprotected amine from the previous step
-
Bicyclic heterocyclic carboxylic acid (1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the bicyclic heterocyclic carboxylic acid (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the deprotected amine (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bicyclic heterocyclic amide inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized NaV1.8 inhibitors.
Table 1: Synthesis Yields
| Compound ID | Suzuki Coupling Yield (%) | Boc Deprotection Yield (%) | Amide Coupling Yield (%) | Overall Yield (%) |
| NAV-001 | 85 | 95 | 70 | 56.5 |
| NAV-002 | 78 | 98 | 65 | 49.6 |
| NAV-003 | 91 | 92 | 75 | 62.8 |
Table 2: Biological Activity Data
| Compound ID | NaV1.8 IC50 (nM)[3] | NaV1.5 IC50 (nM) | Selectivity Index (NaV1.5/NaV1.8) |
| NAV-001 | 15 | >10,000 | >667 |
| NAV-002 | 28 | >10,000 | >357 |
| NAV-003 | 8 | >10,000 | >1250 |
NaV1.8 Signaling Pathway in Nociception
The diagram below illustrates the role of NaV1.8 in the transmission of pain signals from the periphery to the central nervous system. Inhibition of this channel is a key therapeutic strategy for analgesia.
Caption: Role of NaV1.8 in the nociceptive signaling pathway.
Conclusion
The synthetic routes and protocols detailed in this document provide a robust framework for the generation of novel bicyclic heterocyclic amide inhibitors of NaV1.8, starting from the readily available this compound. The modular nature of the synthesis allows for the creation of diverse libraries of compounds for structure-activity relationship studies, which is critical for the development of potent and selective analgesics. The provided data and diagrams serve as a valuable resource for researchers in the field of pain drug discovery.
References
- 1. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
- 3. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate as a key building block in the synthesis of potent and selective NaV1.8 inhibitors. The voltage-gated sodium channel NaV1.8 is a well-validated therapeutic target for the treatment of pain, and the development of selective inhibitors is a significant focus in modern drug discovery. The chiral amine precursor, derived from this compound, plays a crucial role in the construction of the final inhibitor scaffold.
Introduction
This compound is a protected form of the chiral amine 1-(3-bromophenyl)ethanamine. The tert-butoxycarbonyl (Boc) protecting group offers several advantages in multi-step organic synthesis, including stability under various reaction conditions and ease of removal under acidic conditions. This allows for the strategic unmasking of the amine functionality for subsequent coupling reactions. In the context of NaV1.8 inhibitor synthesis, the (R)-enantiomer is often utilized to impart specific stereochemistry to the final molecule, which is critical for its biological activity.
Synthetic Application in NaV1.8 Inhibitor Development
A key application of this compound is its use as a precursor to (R)-1-(3-bromophenyl)ethanamine. This chiral amine is a pivotal intermediate in the synthesis of a series of potent NaV1.8 inhibitors. The synthesis involves the coupling of this amine with a substituted pyrazine core, followed by further functionalization.
Diagram: Synthesis Pathway
Caption: Synthetic pathway from the protected amine to the NaV1.8 inhibitor scaffold.
Experimental Protocols
The following protocols are based on established synthetic routes for NaV1.8 inhibitors.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of dichloromethane.
-
Add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-1-(3-bromophenyl)ethanamine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling of (R)-1-(3-bromophenyl)ethanamine with a Pyrazine Carboxylic Acid
This protocol details the formation of the key amide bond in the NaV1.8 inhibitor scaffold.
Materials:
-
(R)-1-(3-bromophenyl)ethanamine (from Protocol 1)
-
Substituted pyrazine carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted pyrazine carboxylic acid in DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (R)-1-(3-bromophenyl)ethanamine (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a key intermediate.
| Parameter | Value |
| Starting Material | tert-Butyl (R)-(1-(3-bromophenyl)ethyl)carbamate |
| Intermediate | (R)-N-(1-(3-bromophenyl)ethyl)-5-chloropyrazine-2-carboxamide |
| Yield (over 2 steps) | 65-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Conforms to the expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found values are consistent |
Experimental Workflow
The following diagram illustrates the general workflow for utilizing this compound in a drug discovery setting.
Caption: General workflow from starting material to lead identification.
Conclusion
This compound is a valuable and versatile building block for the synthesis of NaV1.8 inhibitors. Its use allows for the introduction of a key chiral fragment that is often essential for potent and selective inhibition of the NaV1.8 channel. The protocols and data presented herein provide a framework for researchers in the field of pain drug discovery to effectively utilize this important synthetic intermediate.
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Abstract
This document provides a detailed protocol for the large-scale synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the reductive amination of 3'-bromoacetophenone to yield (1-(3-bromophenyl)ethyl)amine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. This protocol is designed for researchers, scientists, and drug development professionals, offering a scalable and efficient methodology.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly for the development of pharmacologically active compounds. The presence of the bromo-functionalized phenyl ring allows for further synthetic modifications, such as cross-coupling reactions, while the Boc-protected amine provides a stable, yet easily deprotectable, functional group essential for multi-step syntheses. This application note details a robust and scalable two-step synthesis route.
Overall Synthesis Strategy
The synthesis proceeds in two primary stages:
-
Reductive Amination: Formation of the racemic amine, 1-(3-bromophenyl)ethanamine, from 3'-bromoacetophenone. This reaction involves the in-situ formation of an imine, which is then reduced to the corresponding amine.[1][2]
-
Boc Protection: The synthesized amine is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final carbamate product. This is a standard and high-yielding protection strategy for amines.[3][4][5]
Experimental Protocols
Step 1: Synthesis of 1-(3-bromophenyl)ethanamine via Reductive Amination
This procedure outlines the conversion of a ketone to a primary amine using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.[1][6]
Materials and Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Amount |
| 3'-Bromoacetophenone | 199.04 g/mol | 1.0 mol (1.0 eq) | 199.04 g |
| Ammonium Acetate | 77.08 g/mol | 10.0 mol (10.0 eq) | 770.8 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 g/mol | 1.5 mol (1.5 eq) | 94.26 g |
| Methanol (MeOH) | - | - | 2.0 L |
| Deionized Water | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Sodium Hydroxide (NaOH) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Protocol:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 3'-bromoacetophenone (199.04 g, 1.0 mol) and methanol (2.0 L).
-
Stir the mixture until the ketone is fully dissolved.
-
Add ammonium acetate (770.8 g, 10.0 mol) to the solution in portions. Stir until all the solid has dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (94.26 g, 1.5 mol) in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose excess NaBH₃CN (Caution: Cyanide gas may evolve. Perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add deionized water (1 L) to the residue and basify with 6 M NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford 1-(3-bromophenyl)ethanamine as a crude oil. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group.[3][4]
Materials and Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Amount |
| 1-(3-bromophenyl)ethanamine (crude from Step 1) | 200.08 g/mol | ~1.0 mol (1.0 eq) | ~200.08 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.1 mol (1.1 eq) | 240.08 g |
| Triethylamine (TEA) | 101.19 g/mol | 1.5 mol (1.5 eq) | 151.8 g (209 mL) |
| Dichloromethane (DCM) | - | - | 2.0 L |
| Deionized Water | - | - | As needed |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Protocol:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the crude 1-(3-bromophenyl)ethanamine (~200.08 g, ~1.0 mol) in dichloromethane (2.0 L).
-
Add triethylamine (209 mL, 1.5 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (240.08 g, 1.1 mol) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.
Data Summary
Product Yield and Purity:
| Product | Molecular Wt. | Theoretical Yield | Expected Yield | Purity (Typical) |
| This compound | 300.19 g/mol | 300.19 g | 240 - 270 g (80-90% over two steps) | >98% (after purification) |
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Two-step synthesis of the target carbamate.
Application Notes
-
Utility in Drug Discovery: The title compound is a versatile intermediate. The bromine atom serves as a handle for introducing molecular diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, enabling the synthesis of complex molecular scaffolds.
-
Chiral Synthesis: While this protocol produces a racemic mixture, the intermediate amine can be resolved using chiral acids or synthesized enantioselectively to produce enantiopure final products, which is often critical for biological activity.
-
Orthogonal Protection: The Boc group is stable under a wide range of conditions but can be readily removed with mild to strong acids (e.g., trifluoroacetic acid or HCl in an organic solvent), making it an excellent choice for complex, multi-step synthetic sequences.[3][4][5]
Safety and Handling
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic workup can produce highly toxic hydrogen cyanide (HCN) gas. All waste should be quenched with bleach before disposal.
-
3'-Bromoacetophenone: Lachrymator. Avoid inhalation and contact with skin and eyes.
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Stable at room temperature but should be stored in a cool place.
-
Solvents: Methanol and Dichloromethane are toxic and flammable. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Enantioselective Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. The document outlines a robust two-step synthetic pathway, commencing with the asymmetric reduction of a prochiral ketone precursor followed by the protection of the resulting chiral amine.
Introduction
The carbamate functional group is a prevalent structural motif in a multitude of pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, mimicking a peptide bond. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of primary and secondary amines, facilitating selective chemical transformations at other sites within a molecule. The enantioselective synthesis of chiral carbamates, such as this compound, is of significant interest as the stereochemistry of drug molecules is often critical to their pharmacological activity and safety profile.
This document details a reliable method for preparing either the (R)- or (S)-enantiomer of this compound. The synthesis begins with the asymmetric reduction of 3'-bromoacetophenone to the corresponding chiral 1-(3-bromophenyl)ethanol, followed by conversion to the chiral amine and subsequent Boc protection.
Synthetic Workflow
The overall synthetic strategy is a two-step process designed to yield the target compound with high enantiopurity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | Liquid |
| (R)-1-(3-Bromophenyl)ethylamine | C₈H₁₀BrN | 200.08 | - |
| tert-Butyl ((1R)-1-(3-bromophenyl)ethyl)carbamate | C₁₃H₁₈BrNO₂ | 300.19 | - |
Table 2: Reaction Parameters and Expected Outcomes
| Step | Reaction | Catalyst | Typical Yield | Enantiomeric Excess (e.e.) | Optical Rotation ([α]D) |
| 1 | Asymmetric Hydrogenation | [RuCl(p-cymene)((S)-tol-BINAP)]Cl | >85% | >98% | +22° (neat) for (R)-enantiomer[1] |
| 2 | Boc Protection | - | >90% | >98% | Not reported |
Experimental Protocols
Step 1: Enantioselective Synthesis of (R)-1-(3-Bromophenyl)ethylamine
This protocol is adapted from a general procedure for the asymmetric reduction of oximes.[2]
Part A: Synthesis of 1-(3-bromophenyl)ethanone oxime
-
To a solution of 3'-bromoacetophenone (1 equivalent) in a mixture of methanol and water, add hydroxylamine hydrochloride (1.2 equivalents).
-
Slowly add a solution of sodium hydroxide or other suitable base to neutralize the HCl and stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Part B: Asymmetric Hydrogenation
-
In a glass vial, combine 1-(3-bromophenyl)ethanone oxime (1 equivalent), [RuCl(p-cymene)((S)-tol-BINAP)]Cl (5 mol%), and an appropriate additive (e.g., 5 equivalents of a mild acid or base as required by the specific catalyst variant).
-
Add methanol (approximately 70 volumes relative to the oxime).
-
Place the vial in a parallel autoclave, pressurize with hydrogen gas to 30 bar, and heat to 90°C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Dilute the reaction mixture with isopropanol for analysis.
-
The enantiomeric excess of the product, (R)-1-(3-bromophenyl)ethylamine, should be determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Step 2: Boc Protection of (R)-1-(3-Bromophenyl)ethylamine
This protocol is a general and reliable method for the N-Boc protection of primary amines.[3][4]
-
Dissolve (R)-1-(3-bromophenyl)ethylamine (1.0 equivalent) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents), and stir at room temperature until all components are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the solution in a single portion.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers and wash with deionized water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, tert-Butyl ((1R)-1-(3-bromophenyl)ethyl)carbamate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Analytical Methods
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the chiral amine and the final Boc-protected product should be determined using chiral HPLC. A variety of chiral stationary phases (CSPs) are available, and the selection of the appropriate column and mobile phase will require method development. Direct methods using a CSP are generally preferred for their simplicity.[5]
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis and the relationship between the key components.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
3'-Bromoacetophenone is a skin and eye irritant.
-
Hydrogen gas is flammable and should be handled with extreme care in an appropriate setup.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed. 2. Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture to 30-40°C. 3. Ensure Efficient Stirring: Vigorous stirring is crucial, especially in biphasic systems, to ensure proper mixing of reactants. |
| Poor Quality Starting Material: The 1-(3-bromophenyl)ethylamine may be of low purity or contain inhibitors. | 1. Verify Purity: Check the purity of the starting amine by NMR or GC-MS. 2. Purification: If necessary, purify the amine by distillation or column chromatography before use. | |
| Ineffective Base: The chosen base may not be strong enough to neutralize the acid formed during the reaction, thereby inhibiting the reaction. | 1. Use a Stronger Base: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | |
| Formation of Side Products | Di-Boc Protected Amine: Use of a significant excess of di-tert-butyl dicarbonate ((Boc)₂O) can lead to the formation of the di-protected amine. | 1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O. 2. Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Urea Formation: This can occur if the (Boc)₂O degrades to isocyanate, which then reacts with the starting amine. | 1. Use Fresh (Boc)₂O: Ensure the di-tert-butyl dicarbonate is of high quality and has been stored properly. 2. Moderate Temperature: Avoid excessive heating, which can promote the decomposition of (Boc)₂O. | |
| Difficult Purification | Co-elution of Product and (Boc)₂O: Excess (Boc)₂O or its byproducts can be difficult to separate from the desired product by column chromatography. | 1. Quench Excess (Boc)₂O: After the reaction is complete, add a primary amine like N-(2-aminoethyl)piperazine or tris(2-aminoethyl)amine to react with any remaining (Boc)₂O. The resulting Boc-protected scavenger is typically highly polar and easily separated. 2. Aqueous Workup: A thorough aqueous workup with a mild base (e.g., NaHCO₃ solution) can help remove some of the byproducts. |
| Product is an Oil or Low-Melting Solid: Difficulty in isolating the product as a solid can complicate purification. | 1. Crystallization: Attempt crystallization from a suitable solvent system. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. Seeding with a small crystal can induce crystallization. 2. High-Vacuum Drying: Use a high-vacuum pump to remove residual solvents that may be preventing solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A variety of aprotic solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. DCM is a common choice due to its ability to dissolve both the starting materials and reagents well. For a more environmentally friendly option, a biphasic system of water and a water-immiscible organic solvent can also be effective.
Q2: Which base is most suitable for this synthesis?
A2: The choice of base can influence the reaction rate and yield. For the Boc protection of 1-(3-bromophenyl)ethylamine, a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system or an organic base such as triethylamine (TEA) in an anhydrous organic solvent are both effective. TEA is generally stronger and can lead to faster reaction times.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine starting material. LC-MS can also be used for more precise monitoring.
Q4: What are the common impurities to look out for?
A4: Besides unreacted starting material and excess (Boc)₂O, potential impurities include the di-Boc protected amine and urea byproducts. The presence of these can be checked by LC-MS and NMR.
Q5: What is the best way to purify the final product?
A5: If the reaction goes to completion and side product formation is minimal, purification can often be achieved by a simple aqueous workup followed by crystallization. If significant impurities are present, flash column chromatography on silica gel is recommended.[1][2][3] A gradient elution with ethyl acetate in hexanes is typically effective.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Boc-Protected Amines
| Amine Substrate | (Boc)₂O (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(4-bromophenyl)ethylamine | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 12 | 95 |
| Benzylamine | 1.1 | TEA (1.2) | DCM | RT | 2 | 98 |
| Aniline | 1.2 | None | CH₃CN | RT | 4 | 92 |
| Cyclohexylamine | 1.05 | NaOH (1.1) | THF/H₂O | 0 - RT | 1 | 99 |
| 1-(3-aminopropyl)imidazole | 1.1 | None | Dioxane/H₂O | RT | 3 | 96 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the synthesis on a 10 mmol scale.
Materials:
-
1-(3-bromophenyl)ethylamine (2.00 g, 10.0 mmol, 1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.29 g, 10.5 mmol, 1.05 equiv.)
-
Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv.)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1-(3-bromophenyl)ethylamine (2.00 g, 10.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (50 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in a small amount of DCM (5-10 mL).
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 10-15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting amine spot is no longer visible.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from hexanes or by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. This guide includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude product.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the purification process. For visualization, a potassium permanganate (KMnO₄) stain is often effective as the carbamate group can be oxidized, appearing as a yellow or brown spot on a purple background.[1]
Q3: What are the likely impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as 1-(3-bromophenyl)ethan-1-amine, excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the reaction. If the starting amine is not fully reacted, it will appear as a more polar spot on a TLC plate. Residual Boc₂O and its byproducts are typically less polar.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If this compound is obtained as an oil, it may be due to the presence of residual solvents or impurities. First, ensure all solvents are removed under high vacuum. If it remains an oil, attempting to crystallize it from a non-polar solvent like hexane may yield a solid.[2][3] Seeding with a small crystal of the pure compound, if available, can also induce crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield after purification | Incomplete reaction: Not all the starting amine was converted to the Boc-protected product. | Monitor the reaction progress using TLC to ensure full conversion of the starting material before workup and purification. |
| Product loss during workup: The product may have some water solubility, leading to loss during aqueous washes. | Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product. | |
| Co-elution of product with impurities during chromatography: The chosen solvent system may not be optimal for separating the product from a closely eluting impurity. | Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system might be necessary to improve separation. | |
| Product is not pure after column chromatography | Column overloading: Too much crude material was loaded onto the silica gel column. | A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight. |
| Inappropriate mobile phase polarity: If the mobile phase is too polar, impurities may elute with the product. If it is not polar enough, the product may not elute in a reasonable volume. | Adjust the polarity of the mobile phase. For a typical ethyl acetate/hexane system, systematically vary the ratio to achieve a target Rf value of 0.2-0.4 for the product on TLC before running the column.[1] | |
| Difficulty in achieving crystallization | Presence of impurities: Even small amounts of impurities can inhibit crystal formation. | Repurify the material using column chromatography to remove impurities. |
| Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for crystallization. | Experiment with different solvent systems. For Boc-protected amines, mixtures of a "good" solvent (e.g., ethyl acetate, dichloromethane) and a "poor" solvent (e.g., hexane, pentane) are often effective. | |
| Solution is not supersaturated: The concentration of the compound in the solvent may be too low. | Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. | |
| Streaking of the product on the TLC plate/column | Interaction with acidic silica gel: The carbamate, although less basic than the parent amine, can still interact with the acidic nature of silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the shape of the spot/band. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexane (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware for chromatography
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of ethyl acetate and hexane. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC using the KMnO₄ stain for visualization.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid or can be solidified.
Materials:
-
Crude this compound
-
Solvents: Ethyl acetate, Hexane (or other suitable solvent pair)
-
Erlenmeyer flask
-
Heating plate and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the compound with gentle heating and stirring.
-
Induce Cloudiness: Once fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to a constant weight.[2]
Quantitative Data Summary
The following tables provide typical parameters for the purification of Boc-protected amines similar to this compound. These should be used as a starting point for optimization.
Table 1: Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexane | A gradient of 5% to 30% ethyl acetate in hexane is a good starting point. |
| Target Rf Value | 0.2 - 0.4 | In the optimized mobile phase for good separation.[1] |
| Typical Yield | > 85% | Dependent on the purity of the crude material and the efficiency of the separation. |
Table 2: Recrystallization Solvent Systems
| "Good" Solvent | "Poor" Solvent | Notes |
| Ethyl Acetate | Hexane | A commonly used and effective solvent pair. |
| Dichloromethane | Hexane/Pentane | Another viable option. |
| Toluene | Hexane | Can be used for less polar compounds. |
| Ethanol | Water | May be suitable but depends on the compound's solubility. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Common side products in the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Boc protection of 1-(3-bromophenyl)ethylamine?
A1: The most frequently encountered side products in the synthesis of this compound using di-tert-butyl dicarbonate (Boc anhydride) include:
-
Di-Boc protected amine (N,N-bis(tert-butoxycarbonyl)-1-(3-bromophenyl)ethylamine): This is a common side product where two Boc groups attach to the amine nitrogen.[1]
-
Unreacted di-tert-butyl dicarbonate (Boc anhydride): Excess reagent from the reaction often remains as an impurity.
-
tert-Butanol and Carbon Dioxide: These are the primary byproducts from the reaction of Boc anhydride.[2]
-
Isocyanates and Ureas: The formation of these byproducts can occur, particularly when strong bases like 4-(dimethylamino)pyridine (DMAP) are used.[3][4]
Q2: How can I detect the presence of these side products?
A2: Common analytical techniques for identifying side products include:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and detecting the presence of starting material and major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the desired product and various impurities. For instance, unreacted Boc anhydride shows a characteristic singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Can confirm the molecular weights of the expected product and any side products.
Q3: What factors influence the formation of the di-Boc side product?
A3: The formation of the di-Boc protected amine is influenced by several factors:
-
Steric Hindrance: Less sterically hindered primary amines are more susceptible to di-Boc formation.[1]
-
Base: The use of strong bases, such as DMAP, can promote the deprotonation of the mono-Boc protected amine, increasing its nucleophilicity and leading to a second Boc addition.[1][3]
-
Stoichiometry: Using a large excess of Boc anhydride increases the likelihood of di-Boc formation.[1]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-Boc product.[1]
Troubleshooting Guides
Issue 1: High levels of di-Boc protected amine observed.
Possible Cause:
-
Excessive amount of di-tert-butyl dicarbonate used.[1]
-
Use of a strong base (e.g., DMAP) that facilitates the second N-Boc protection.[1][3]
-
The primary amine is not sterically hindered, making it susceptible to double addition.[1]
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate, using only a slight excess (e.g., 1.05-1.1 equivalents).[1]
-
Base Selection: Switch to a weaker base such as triethylamine (TEA) or sodium bicarbonate, or perform the reaction without a base.[1]
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., 0 °C) to disfavor the formation of the di-Boc product.[1]
-
Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
Issue 2: Presence of unreacted di-tert-butyl dicarbonate in the final product.
Possible Cause:
-
Use of a significant excess of the reagent.
-
Incomplete reaction.
Solutions:
-
Quenching: After the reaction is complete, add a nucleophilic amine like N-methyl-1,3-propanediamine to consume the excess Boc anhydride. The resulting urea byproduct is typically water-soluble and easily removed during workup.
-
Basic Workup: Wash the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) to hydrolyze the unreacted Boc anhydride.
-
Chromatography: Purify the product using column chromatography to separate it from the non-polar Boc anhydride.
Issue 3: Formation of urea or isocyanate byproducts.
Possible Cause:
-
Use of a strong activating base like DMAP, which can lead to the formation of an isocyanate intermediate.[3][4] This intermediate can then react with the starting amine to form a urea byproduct.
Solutions:
-
Avoid Strong Bases: Refrain from using DMAP or other strong activating bases. Weaker bases like triethylamine or inorganic bases are less likely to promote these side reactions.[1]
-
Temperature Control: Running the reaction at lower temperatures can help minimize the formation of these byproducts.[3]
Data Presentation
Table 1: Illustrative Yields of Side Products under Various Reaction Conditions.
| Base | Boc Anhydride (Equivalents) | Temperature (°C) | Di-Boc Product Yield (Illustrative) | Urea/Isocyanate Byproducts (Illustrative) |
| DMAP (catalytic) | 1.5 | 25 | 10-20% | 5-10% |
| Triethylamine | 1.1 | 0 | <5% | <1% |
| Sodium Bicarbonate | 1.1 | 25 | <2% | Not typically observed |
| None | 1.1 | 25 | <2% | Not typically observed |
Note: The data in this table is illustrative and based on general principles of Boc protection chemistry. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Key Experiment: Synthesis of this compound
A representative experimental protocol is provided below. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
1-(3-bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)
-
Base (e.g., Triethylamine, Sodium Bicarbonate)
-
Magnesium sulfate or Sodium sulfate (for drying)
Procedure:
-
Dissolve 1-(3-bromophenyl)ethylamine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a base, add it to the solution. For triethylamine, use approximately 1.2 equivalents. For sodium bicarbonate, a saturated aqueous solution can be used in a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup:
-
If using an organic solvent, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize and remove acidic impurities), and brine.
-
If using a biphasic system, separate the organic layer and wash it with brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for common side products in Boc protection.
References
Stability issues of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate under different conditions
Welcome to the technical support center for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at different pH values?
The stability of this compound is highly dependent on pH. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] It is generally stable in neutral and basic solutions.[3] Exposure to strong acids, or even moderately acidic conditions (pH < 4), can lead to the cleavage of the Boc group, yielding the free amine, 1-(3-bromophenyl)ethan-1-amine.[4]
Q2: What is the recommended temperature range for storing and handling this compound?
For short-term storage and routine handling, standard laboratory conditions (room temperature) are generally acceptable. However, for long-term storage, it is advisable to store the compound in a cool, dry place. While the Boc group has some thermal stability, prolonged exposure to high temperatures can lead to degradation.[5][6] Some studies have shown that thermal deprotection of Boc groups can occur at elevated temperatures, even in the absence of an acid catalyst.[6][7]
Q3: I am observing incomplete deprotection of the Boc group. What are the common causes and solutions?
Incomplete deprotection is a common issue and can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[8]
-
Steric Hindrance: The structure of the molecule might impede the access of the acid to the carbamate group.[8]
-
Poor Reagent Quality: The acid used (e.g., Trifluoroacetic acid - TFA) can be hygroscopic, and absorbed water can reduce its effectiveness.[8]
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[8]
Troubleshooting steps include:
-
Increasing the concentration of the acid.
-
Switching to a stronger acid.[8]
-
Increasing the reaction temperature.[8]
-
Prolonging the reaction time.[8]
-
Using fresh, anhydrous reagents and solvents.[8]
Q4: Are there any known incompatible reagents or reaction conditions to avoid?
Beyond strong acids, care should be taken with certain nucleophiles in the presence of acid. During acidic deprotection, a reactive tert-butyl cation is generated.[9] This cation can alkylate any nucleophilic species present in the reaction mixture, leading to unwanted side products.[9][10] Therefore, it is advisable to use scavengers, such as triisopropylsilane, in the reaction mixture if other sensitive functional groups are present.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of the Boc protecting group during a reaction. | The reaction conditions are inadvertently acidic. | Buffer the reaction mixture to maintain a neutral or basic pH. If acidic conditions are necessary for another part of the molecule, consider a different protecting group strategy. |
| Formation of an unknown impurity with a higher molecular weight. | Possible tert-butylation of a nucleophilic species in your reaction mixture by the tert-butyl cation formed during partial deprotection. | If acidic conditions cannot be avoided, add a scavenger (e.g., triisopropylsilane) to trap the tert-butyl cation.[9] |
| Low or no reactivity in a subsequent step requiring the amine. | The Boc deprotection step was incomplete. | Confirm complete deprotection using an appropriate analytical method (e.g., TLC, LC-MS, or ¹H NMR) before proceeding to the next step. Re-subject the material to deprotection conditions if necessary.[8] |
| Compound appears to be degrading upon prolonged storage. | Instability due to exposure to acidic vapors in the lab environment or elevated temperatures. | Store the compound in a tightly sealed container in a cool, dark, and dry place, away from acidic reagents. |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection using Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of the deprotection of this compound.
Materials:
-
Reaction mixture
-
TLC plates (silica gel)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexanes)
-
Visualization agent (e.g., potassium permanganate stain or UV light)
-
Capillary tubes for spotting
Procedure:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material (this compound).
-
Develop the TLC plate in a chamber containing the appropriate solvent system.
-
After the solvent front has reached a suitable height, remove the plate and dry it.
-
Visualize the spots. The deprotected amine product is expected to have a lower Rf value (be more polar) than the Boc-protected starting material.[8]
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
Protocol 2: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane.[11]
-
Add an equal volume of trifluoroacetic acid to the solution.[9][11]
-
Stir the reaction mixture at room temperature for 1-3 hours.[11]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9][11]
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[9][12]
Visualizations
Caption: Workflow for Boc Deprotection.
Caption: Acid-Catalyzed Degradation Pathway.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimization of reaction conditions for reactions involving this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions. The Sonogashira coupling is a versatile and powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling reaction?
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] It typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] This reaction is highly valued for its ability to synthesize complex molecules, such as conjugated enynes and arylalkynes, under mild conditions.[1][3]
Q2: What is the basic mechanism of the Sonogashira coupling?
The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5]
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. This is followed by a transmetalation step where the acetylide group is transferred from the copper acetylide intermediate. The cycle concludes with reductive elimination to form the final product and regenerate the palladium(0) catalyst.[3][6]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3]
Q3: What is the difference between classic and copper-free Sonogashira coupling?
The primary difference is the use of a copper(I) co-catalyst.[3]
-
Classic Sonogashira Coupling: Employs both a palladium catalyst and a copper(I) co-catalyst. The copper is crucial for the formation of the copper acetylide intermediate, which facilitates the reaction.[3] However, the presence of copper can sometimes lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling).[3]
-
Copper-Free Sonogashira Coupling: This modified version avoids the use of a copper co-catalyst to prevent side reactions and simplify product purification.[3] These reactions often require adjustments to the ligands, base, or reaction conditions to proceed efficiently.[7]
Troubleshooting Guide
Q4: My reaction is not proceeding, or the yield is very low. What are the common causes and solutions?
Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air. Ensure that all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[4] If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring.
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction rate. The general trend for reactivity is I > OTf > Br >> Cl.[8] For less reactive halides like bromides and chlorides, higher temperatures and more electron-rich, bulky phosphine ligands may be necessary to promote the rate-limiting oxidative addition step.[5][9]
-
Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates, particularly aryl bromides, may require heating.[8][9] Consider increasing the temperature, potentially using a sealed vessel for low-boiling point solvents or reagents.[9][10]
-
Improper Solvent or Base: The choice of solvent and base is critical. The base neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the alkyne.[1] Triethylamine (TEA) and diisopropylamine (DIPA) are common choices. The solvent must be able to dissolve all reaction components.[11] Highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[9][11]
Q5: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Alkyne homocoupling is a common side reaction, particularly in the presence of oxygen and the copper co-catalyst.[12]
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
-
Reduce Copper Catalyst Loading: In some cases, lowering the amount of the copper(I) co-catalyst can disfavor the homocoupling pathway.[13]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, which can suppress the rate of homocoupling relative to the desired cross-coupling.[13]
-
Switch to a Copper-Free Protocol: If homocoupling remains a significant issue, transitioning to a copper-free Sonogashira protocol is often the most effective solution.[3][7]
Q6: My palladium catalyst appears to be decomposing (forming a black precipitate). What can I do?
The formation of palladium black indicates catalyst decomposition, which will halt the catalytic cycle.
-
Ligand Choice: The phosphine ligand stabilizes the palladium center. If decomposition is observed, consider using a more sterically bulky or electron-rich ligand, which can form a more stable complex.[5] Bidentate ligands like dppf can also enhance catalyst stability.[9]
-
Solvent Effects: Certain solvents may promote catalyst decomposition. For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[10] Switching to a different solvent system, such as toluene or dioxane with an amine base, may be beneficial.[9][13]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. If the reaction requires elevated temperatures, ensure it is not being overheated.
Optimization of Reaction Conditions
The successful outcome of a Sonogashira coupling reaction is highly dependent on the careful selection of several key parameters. The tables below summarize common choices for catalysts, ligands, bases, and solvents, along with typical conditions.
Table 1: Selection of Catalysts and Ligands
| Component | Common Examples | Typical Loading (mol%) | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 5 | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction.[5] |
| Copper Co-catalyst | CuI, CuBr | 1 - 10 | Essential for the classic Sonogashira mechanism but can be omitted in copper-free protocols.[14] |
| Ligands | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | 1 - 10 | Bulky and electron-rich ligands can improve reaction efficiency, especially for less reactive aryl halides.[5] |
Table 2: Selection of Base and Solvent
| Component | Common Examples | Typical Amount | Notes |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | 2 - 5 equivalents or as solvent | The amine base often serves as both the base and a co-solvent.[1] Inorganic bases are common in copper-free systems.[5] |
| Solvent | THF, Toluene, DMF, Dioxane, Acetonitrile | - | Solvent choice depends on substrate solubility and reaction temperature.[11] Some solvents can also act as ligands. |
Table 3: General Reaction Parameter Optimization
| Parameter | Condition Range | Considerations |
| Temperature | Room Temperature - 100 °C | Aryl iodides often react at room temperature, while aryl bromides and chlorides typically require heating.[8][9] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or GC-MS to determine the optimal time.[2] |
| Concentration | 0.1 - 0.5 M | The concentration can influence reaction rates and the formation of side products. |
Experimental Protocols
Representative Protocol for a Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).[2]
-
Addition of Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).[2][8]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[2]
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).[2] Monitor the reaction progress by TLC or GC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. books.lucp.net [books.lucp.net]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
Troubleshooting guide for the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Technical Support Center: Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My reaction is incomplete, and I still have a significant amount of the starting amine, 1-(3-bromophenyl)ethanamine. What could be the cause?
-
Possible Cause 1: Insufficient Boc Reagent: The stoichiometry of the reaction is critical. Ensure you are using a slight excess (1.1-1.2 equivalents) of the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc₂O).
-
Possible Cause 2: Ineffective Base: The reaction requires a base to neutralize the acid formed during the reaction. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃). Ensure the base is of good quality and used in appropriate amounts (at least one equivalent). For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial.[1]
-
Possible Cause 3: Low Reaction Temperature or Time: While the reaction often proceeds at room temperature, some less reactive amines may require gentle heating (e.g., 40-50°C) or extended reaction times to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Possible Cause 4: Poor Quality of Reagents: Ensure that the 1-(3-bromophenyl)ethanamine, Boc₂O, and the solvent are pure and dry. Moisture can hydrolyze the Boc₂O.
2. I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I avoid them?
-
Possible Cause 1: Di-Boc Protected Amine: Over-protection to form a di-tert-butoxycarbonyl derivative can occur, especially with primary amines if the reaction conditions are too harsh or if there is a large excess of Boc₂O and base. To minimize this, add the Boc₂O portion-wise to the reaction mixture.
-
Possible Cause 2: Urea Formation: If an isocyanate is formed as an intermediate, it can react with the starting amine to form a urea byproduct.[2] This is more likely at elevated temperatures. Running the reaction at room temperature or below can mitigate this.
-
Possible Cause 3: Side reactions from impure starting material: Impurities in the starting 1-(3-bromophenyl)ethanamine will lead to corresponding Boc-protected impurities. Ensure the purity of the starting amine, for instance by distillation or column chromatography, before use.
3. The yield of my product is consistently low. How can I improve it?
-
Possible Cause 1: Suboptimal Reaction Conditions: Experiment with different solvents, bases, and temperatures. A common solvent system is a mixture of an organic solvent like tetrahydrofuran (THF), dioxane, or dichloromethane (DCM) with an aqueous solution of a base like sodium bicarbonate.[1][3]
-
Possible Cause 2: Product Loss During Workup and Purification: The product, this compound, is relatively non-polar. During aqueous workup, ensure you are extracting with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times to maximize recovery. When performing column chromatography, choose a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to ensure good separation without excessive elution that could lead to product loss.
-
Possible Cause 3: Incomplete Reaction: As mentioned 1, ensure the reaction goes to completion by monitoring with TLC.
4. I am having difficulty purifying the final product. What are the recommended methods?
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: If the crude product is not pure enough after workup, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) is typically effective for eluting the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.[4]
-
Experimental Protocol
Synthesis of this compound
This protocol describes the Boc protection of 1-(3-bromophenyl)ethanamine using di-tert-butyl dicarbonate.
Materials:
-
1-(3-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)ethanamine (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting amine is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yield can vary based on the purity of starting materials and reaction conditions. |
| 1-(3-bromophenyl)ethanamine : Boc₂O : Base Molar Ratio | 1 : 1.1 : 1.2 | A slight excess of the Boc anhydride and base is recommended. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the endpoint. |
| Reaction Temperature | Room Temperature | Gentle heating may be required for less reactive substrates. |
| Physical Appearance | White to off-white solid | The product may also be isolated as a viscous oil.[5] |
Troubleshooting Workflow
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]
Technical Support Center: Resolution of Racemic tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
A1: The resolution of this racemic carbamate is typically achieved by first deprotecting the Boc (tert-butoxycarbonyl) group to yield the free amine, 1-(3-bromophenyl)ethylamine. The racemic amine can then be resolved using one of the following methods:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine. The resulting acylated product and the unreacted amine enantiomer can then be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique can be used for both analytical and preparative-scale separation of the enantiomers without derivatization, using a chiral stationary phase (CSP).
Q2: Do I need to remove the Boc protecting group before resolution?
A2: For diastereomeric salt crystallization, you must deprotect the Boc group to unmask the basic amine, which is necessary for salt formation with the chiral acid. For enzymatic resolution, the free amine is also the typical substrate. For chiral HPLC, it may be possible to resolve the Boc-protected compound directly, but method development would be required. Resolving the free amine is the more common and well-documented approach.
Q3: Which chiral resolving agent is best for diastereomeric crystallization?
A3: The choice of resolving agent is crucial and often requires screening. For chiral amines similar to 1-(3-bromophenyl)ethylamine, L-(+)-Tartaric acid is a common and effective choice. Other potential resolving agents include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid.
Q4: What enzyme is recommended for enzymatic kinetic resolution?
A4: Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective and widely used biocatalyst for the kinetic resolution of chiral amines via acylation.
Q5: How can I determine the enantiomeric excess (ee%) of my resolved sample?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved amine or carbamate. This involves using a specialized column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not supersaturated. | - Change to a less polar solvent or use a solvent mixture.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Try seeding the solution with a tiny crystal of the desired diastereomeric salt, if available. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are present. | - Use a different solvent system.- Ensure the starting racemic amine is of high purity. |
| Low yield of crystallized salt | - The solubility difference between the two diastereomeric salts is not large enough.- Crystallization time is too short. | - Screen for a different chiral resolving agent.- Optimize the solvent system to maximize the solubility difference.- Allow for a longer crystallization period at a controlled temperature. |
| Low enantiomeric excess (ee%) of the resolved amine | - Co-crystallization of both diastereomeric salts.- Insufficient purification. | - Perform one or more recrystallizations of the diastereomeric salt.- Optimize the cooling rate; a slower cooling profile can improve selectivity.- Ensure the stoichiometry between the amine and the resolving agent is correct (often 1:1 or 2:1). |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inappropriate solvent (polar solvents can strip essential water from the enzyme).- Enzyme denaturation (e.g., due to high temperature).- Presence of enzyme inhibitors. | - Use a non-polar organic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE).- Ensure the reaction temperature is within the optimal range for the enzyme (typically 30-50°C for CALB).- Purify the starting materials to remove potential inhibitors. |
| Low enantioselectivity (E-value) | - Suboptimal acyl donor.- Suboptimal solvent. | - Screen different acyl donors. Simple esters like ethyl acetate or ethyl methoxyacetate are often effective.- The choice of solvent can significantly impact enantioselectivity; screen several non-polar solvents. |
| Reaction stops before 50% conversion | - Product inhibition.- Change in pH of the microenvironment around the enzyme. | - If a carboxylic acid is produced as a byproduct, it can be removed or neutralized.- Consider using an acyl donor that does not produce an acidic byproduct (e.g., vinyl acetate). |
| Difficulty separating the product (amide) from the unreacted amine | - Similar polarities. | - Use standard column chromatography. The amide is typically less polar than the free amine.- An acidic wash can be used to extract the basic unreacted amine into an aqueous layer, leaving the neutral amide in the organic layer. |
Experimental Protocols
Disclaimer: These protocols are based on established methods for structurally similar compounds and should serve as a starting point. Optimization may be required for the specific substrate.
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol is based on the resolution of 1-phenylethylamine with L-(+)-tartaric acid and is a representative procedure.
Step 1: Deprotection of the Boc Group
-
Dissolve racemic this compound in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., aqueous NaOH) and extract the free amine, 1-(3-bromophenyl)ethylamine, with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic amine.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic 1-(3-bromophenyl)ethylamine (1.0 eq.) in methanol (e.g., ~10-15 mL per gram of amine) and heat the solution to boiling.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in a minimum amount of hot methanol.
-
Add the hot tartaric acid solution to the boiling amine solution.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For complete crystallization, let the flask stand undisturbed for 24 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
Step 3: Liberation of the Enantiopure Amine
-
Suspend the collected crystalline salt in water.
-
Add an aqueous solution of a strong base (e.g., 2 M NaOH) until the solution is basic (pH > 12) and all solids have dissolved. This neutralizes the tartaric acid and liberates the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the yield and enantiomeric excess (ee%). Recrystallize the diastereomeric salt if higher purity is needed.
Protocol 2: Enzymatic Kinetic Resolution (EKR)
This protocol is adapted from procedures for the enzymatic resolution of similar aromatic amines using Candida antarctica Lipase B.
-
To a flask, add racemic 1-(3-bromophenyl)ethylamine (1.0 eq.), a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE, ~20 mL per gram of amine), and an acyl donor (e.g., ethyl acetate, 1.5-2.0 eq.).
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym 435, typically 20-50 mg per mmol of amine).
-
Shake the mixture in an orbital shaker at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The ideal endpoint is at or near 50% conversion to achieve the highest possible ee% for both the unreacted amine and the acylated product.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting N-acetylated amine from the unreacted amine using column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Resolution Methods for 1-(3-bromophenyl)ethylamine (Typical Expected Results)
| Method | Reagents | Max. Theoretical Yield | Typical ee% (S-amine) | Typical ee% (R-product) | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | L-(+)-Tartaric Acid, Methanol | 50% | >95% (after recrystallization) | N/A (recovered from mother liquor) | Scalable, well-established, cost-effective reagents. | Requires screening of agents/solvents, potential for low yield, often requires recrystallization. |
| Enzymatic Kinetic Resolution | CALB (Novozym 435), Ethyl Acetate, MTBE | 50% | >99% | >99% (R-amide) | Very high enantioselectivity, mild conditions, reusable catalyst. | Maximum 50% yield for each enantiomer, requires chromatographic separation of products. |
| Preparative Chiral HPLC | Chiral Stationary Phase (e.g., Polysaccharide-based) | ~90-95% | >99% | >99% | Direct separation of both enantiomers, high purity. | Expensive for large scale, requires specialized equipment, high solvent consumption. |
Note: The values presented are typical and may vary based on specific experimental conditions and optimization.
Visualizations
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for resolution by diastereomeric salt formation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Logic Diagram for Method Selection
Caption: Decision tree for selecting a resolution method.
Analytical methods for determining the purity of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of this compound?
A1: The most common and robust analytical methods for purity determination are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for determining absolute purity without a specific reference standard of the analyte.
Q2: What is the generally accepted purity level for this compound in research and development?
A2: For most drug development and research applications, a purity of >95% is required to ensure that any observed biological effects are from the compound of interest and not from highly active impurities. Suppliers often provide this compound with purities of 97% or higher.
Q3: What are the potential impurities I should be aware of during analysis?
A3: Potential impurities can originate from the synthesis or degradation of the product. These may include starting materials such as 3-bromoaniline, unreacted reagents, by-products from side reactions, and residual solvents used during synthesis and purification, such as hexane or ethyl acetate.
Q4: How do I choose the best analytical method for my specific needs?
A4: The choice of method depends on the information you require:
-
HPLC: Ideal for routine purity assessment and quantifying non-volatile impurities. It is often the primary method used for quality control.
-
GC-MS: Best suited for identifying and quantifying volatile impurities, such as residual solvents, which may not be detected by HPLC.
-
qNMR: A primary analytical method that provides the absolute purity of the compound against a certified internal standard, without needing a reference standard of the analyte itself. It is also non-destructive.
Analytical Methods: Data and Parameters
The following tables summarize typical starting parameters for each analytical technique. Optimization may be required for specific instruments and samples.
Table 1: Comparison of Key Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Best For | Quantifying the main component and non-volatile impurities. | Identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents). | Determining absolute purity without a specific analyte reference standard. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm). | Low-polarity capillary column (e.g., 5% phenyl polysiloxane). | N/A |
| Detection | UV-Vis (e.g., 210 nm, 254 nm), Charged Aerosol Detector (CAD). | Mass Spectrometer (MS). | NMR Spectrometer (e.g., 400 MHz or higher). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a UV detector or Charged Aerosol Detector (CAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 5% B
-
26-30 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for carbamate end absorption) or 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Quantitative NMR (qNMR)
This is a primary analytical method for determining absolute purity.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound into a clean vial.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.
-
Transfer an appropriate amount of the solution to an NMR tube.
3. Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in the integrated signals, and the purity of the internal standard.
Visual Workflows and Logic Diagrams
Caption: General workflow for purity analysis.
Caption: Logic diagram for troubleshooting HPLC peak tailing.
Troubleshooting Guides
HPLC Troubleshooting
Q: My chromatographic peaks are tailing. What should I do? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Check Mobile Phase pH: The carbamate functional group can interact with residual silanols on the column packing. Try adjusting the mobile phase pH to suppress this interaction.
-
Column Contamination: Highly retained impurities can build up on the column inlet, causing peak distortion. Try flushing the column with a strong solvent (like isopropanol) or, if necessary, replace the guard column or the analytical column itself.
-
Active Sites: The column itself may have active sites (residual silanols) causing the issue. Consider switching to a different, more inert, or end-capped column.
Q: I'm observing significant baseline noise or drift. What are the likely causes? A: An unstable baseline can compromise sensitivity and integration accuracy.
-
Leaks: Check all fittings in the system, especially between the pump, injector, column, and detector, for any signs of leakage.
-
Air Bubbles: Ensure the mobile phase is properly degassed. Air bubbles in the pump or detector cell are a common cause of baseline noise. Purge the system if necessary.
-
Contamination: The detector flow cell may be contaminated. Flush the system with a strong, clean solvent. Also, ensure your mobile phase solvents are high purity and freshly prepared.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature changes can cause the baseline to drift.
Q: My retention times are shifting between injections. How can I fix this? A: Inconsistent retention times make peak identification unreliable.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase and ensure all components are accurately measured. If using a gradient, check that the pump's mixing performance is accurate.
-
Pump Issues: Check the pump for consistent flow rate delivery. Worn seals or malfunctioning check valves can cause pressure fluctuations and retention time variability.
GC-MS Troubleshooting
Q: I am not seeing a peak for my compound, or the peak is very broad and shows signs of degradation. A: Carbamates can be thermally labile and may degrade in a hot GC injection port.
-
Lower Injection Temperature: Try reducing the temperature of the injection port to minimize on-column degradation.
-
Use a Derivatization Agent: Consider derivatizing the carbamate to a more thermally stable analogue before analysis.
-
Check for Active Sites: Ensure the GC liner and column are inert. Active sites in the sample path can promote degradation.
Q: My chromatogram shows several extraneous peaks. A: Ghost peaks or unexpected signals can come from several sources.
-
Solvent Impurities: Run a blank injection of just your solvent to ensure it is clean.
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute, causing a rising baseline or discrete peaks. Ensure you are operating within the column's recommended temperature range.
-
Carryover: A highly concentrated sample from a previous run may not have fully eluted. Run a solvent blank after a high-concentration sample to check for carryover and extend the run time or bake-out procedure if needed.
qNMR Troubleshooting
Q: My calculated purity seems incorrect or is not reproducible. A: Accuracy in qNMR depends on careful experimental setup and execution.
-
Internal Standard: Ensure you are using a high-purity, certified internal standard. The standard must be stable, non-volatile, and have peaks that do not overlap with your analyte.
-
Full Relaxation: A common error is an insufficient relaxation delay (d1). This must be set to at least 5 times the T₁ of the slowest-relaxing nucleus (both in the analyte and standard) to ensure the signal is fully quantitative.
-
Signal-to-Noise: To ensure accurate integration, the signal-to-noise ratio for the peaks of interest should be high (e.g., >250:1). Increase the number of scans if necessary.
-
Integration: Ensure the integration regions are set correctly and consistently across all relevant peaks, capturing the entire peak area without including baseline noise.
Challenges in the scale-up of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process:
-
Reductive amination: 3'-Bromoacetophenone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the racemic 1-(3-bromophenyl)ethylamine. For the chiral product, an asymmetric synthesis or resolution is required.
-
Boc protection: The resulting amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.[1]
Q2: My Boc protection reaction is not going to completion. What are the potential causes?
A2: Incomplete Boc protection can stem from several factors:
-
Insufficient Boc₂O: Ensure at least a stoichiometric amount of Boc anhydride is used. On a larger scale, slight excesses may be necessary to drive the reaction to completion.
-
Inadequate base: A suitable base, such as triethylamine or sodium hydroxide, is often crucial to neutralize the acidic byproduct and facilitate the reaction.[1]
-
Poor solubility: The amine starting material may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Hydrolysis of Boc₂O: In aqueous or protic solvents, Boc anhydride can hydrolyze. While the aminolysis is generally faster, prolonged reaction times can lead to loss of the reagent.[1]
Q3: I am observing a significant amount of di-Boc protected amine as a byproduct. How can this be minimized?
A3: The formation of the N,N-di-Boc derivative is a common side reaction, especially with primary amines.[1] To mitigate this:
-
Control stoichiometry: Use a minimal excess of Boc₂O.
-
Reaction temperature: Running the reaction at a lower temperature can improve selectivity.
-
Slow addition: Add the Boc₂O solution portion-wise to the amine solution to maintain a low instantaneous concentration of the anhydride.
Q4: What are the primary challenges when scaling up the reductive amination step?
A4: Scaling up reductive amination can introduce several challenges:
-
Exothermic reaction: The reduction step can be highly exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.
-
Hydrogen gas handling (if applicable): If catalytic hydrogenation is used for reduction, safe handling of hydrogen gas at scale is paramount.
-
Impurity formation: Side reactions, such as over-reduction or formation of secondary amines, can become more prevalent at a larger scale. One common impurity is 1-phenyl-2-propanol, which can arise from the reduction of the starting ketone.[2]
Q5: What are the key safety considerations for the large-scale production of this compound?
A5: Key safety considerations include:
-
Handling of 3'-Bromoacetophenone: It is a lachrymator and irritant.
-
Use of sodium cyanoborohydride: This reagent is toxic and releases hydrogen cyanide upon contact with acid.
-
Solvent handling: Large volumes of flammable organic solvents require appropriate storage, handling, and ventilation.
-
Exothermic reactions: As mentioned, the reduction and potentially the Boc protection steps can be exothermic and require careful thermal management.
Troubleshooting Guides
Issue 1: Low Yield in Boc Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting amine | Insufficient Boc₂O or base. | Increase the equivalents of Boc₂O and/or base. Monitor the reaction by TLC or HPLC. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poorly soluble amine. | Screen for a more suitable solvent system or use a phase-transfer catalyst if applicable. | |
| Significant amount of hydrolyzed Boc₂O | Prolonged reaction time in a protic solvent. | Reduce reaction time or switch to an aprotic solvent. |
Issue 2: High Impurity Profile in Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of di-Boc byproduct | Excess Boc₂O or high reaction temperature. | Reduce the equivalents of Boc₂O and lower the reaction temperature. Consider slow, controlled addition of the anhydride.[1] |
| Unreacted 3'-Bromoacetophenone | Incomplete reductive amination. | Optimize the reductive amination conditions (e.g., reaction time, temperature, catalyst loading). |
| Over-reduced impurities | Harsh reducing conditions. | Use a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). |
Issue 3: Difficulty in Product Isolation and Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily product that fails to crystallize | Residual solvent or impurities. | Ensure complete removal of solvent under vacuum. Purify the crude product by column chromatography before crystallization. |
| Incorrect crystallization solvent. | Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. | |
| Product precipitates out too quickly, trapping impurities | Supersaturation is too high. | Cool the crystallization mixture more slowly and with gentle agitation. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Boc Protection of 1-(3-bromophenyl)ethylamine
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| Solvent | Dichloromethane (DCM) | Toluene |
| Base | Triethylamine (1.2 eq) | 2M Sodium Hydroxide (1.5 eq) |
| Boc₂O | 1.1 eq | 1.05 eq |
| Temperature | 20-25°C | 25-30°C (controlled) |
| Reaction Time | 4 hours | 6 hours |
| Yield | 95% | 92% |
| Purity (HPLC) | >99% | 98.5% |
| Key Impurity (di-Boc) | <0.1% | 0.8% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Step 1: Reductive Amination of 3'-Bromoacetophenone (1 kg scale)
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3'-bromoacetophenone (1.0 kg, 5.02 mol), methanol (5 L), and ammonium acetate (1.93 kg, 25.1 mol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0-5°C using a cooling bath.
-
Slowly add sodium cyanoborohydride (0.38 kg, 6.03 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench by slowly adding 2M HCl (aq) until the pH is ~2, ensuring the temperature is kept below 20°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (5 L) and wash with methyl tert-butyl ether (MTBE) (3 x 2 L) to remove unreacted starting material and non-basic impurities.
-
Basify the aqueous layer to pH >10 with 50% NaOH (aq) while maintaining the temperature below 20°C.
-
Extract the product with toluene (3 x 3 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
The resulting toluene solution of 1-(3-bromophenyl)ethylamine is used directly in the next step.
Step 2: Boc Protection (1 kg scale)
-
To the toluene solution from the previous step, add di-tert-butyl dicarbonate (1.15 kg, 5.27 mol) dissolved in toluene (2 L) dropwise over 1 hour, maintaining the temperature at 25-30°C.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction by HPLC until the starting amine is consumed.[1]
-
Wash the reaction mixture with 1M citric acid (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate and Distinguishing it from its Isomers
A Comparative Guide for Researchers in Drug Development
In the synthesis of pharmaceutical intermediates, unequivocal structural confirmation is paramount. This guide provides a comparative spectroscopic analysis of tert-butyl (1-(3-bromophenyl)ethyl)carbamate, a key building block, against its ortho- and para-isomers. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the definitive identification of the target molecule.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (Predicted/Experimental, 400 MHz, CDCl₃)
| Assignment | tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | This compound) (Predicted) | tert-Butyl (1-(4-bromophenyl)ethyl)carbamate |
| -CH(CH₃)- | ~5.2 ppm (m) | ~4.8 ppm (q, J=7.0 Hz) | ~4.8 ppm (q, J=7.0 Hz) |
| Ar-H | ~7.1-7.6 ppm (m) | ~7.1-7.4 ppm (m) | ~7.2 ppm (d, J=8.4 Hz), ~7.4 ppm (d, J=8.4 Hz) |
| -NH- | ~5.0 ppm (br s) | ~5.0 ppm (br s) | ~5.0 ppm (br s) |
| -CH(CH₃)- | ~1.5 ppm (d, J=7.0 Hz) | ~1.4 ppm (d, J=7.0 Hz) | ~1.4 ppm (d, J=7.0 Hz) |
| -C(CH₃)₃ | ~1.4 ppm (s) | ~1.4 ppm (s) | ~1.4 ppm (s) |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, 100 MHz, CDCl₃)
| Assignment | tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | This compound) (Predicted) | tert-Butyl (1-(4-bromophenyl)ethyl)carbamate |
| C=O | ~155.0 ppm | ~155.1 ppm | ~155.0 ppm |
| Ar-C(Br) | ~122.0 ppm | ~122.6 ppm | ~121.0 ppm |
| Ar-C | ~143.0, 129.0, 128.5, 127.5 ppm | ~145.2, 130.2, 129.5, 125.5 ppm | ~142.5, 131.5, 128.0 ppm |
| -C(CH₃)₃ | ~79.5 ppm | ~79.5 ppm | ~79.5 ppm |
| -CH(CH₃)- | ~52.0 ppm | ~50.5 ppm | ~50.0 ppm |
| -C(CH₃)₃ | ~28.4 ppm | ~28.4 ppm | ~28.4 ppm |
| -CH(CH₃)- | ~22.0 ppm | ~22.5 ppm | ~22.3 ppm |
Table 3: FT-IR Spectral Data (KBr, cm⁻¹)
| Assignment | tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | This compound) (Predicted) | tert-Butyl (1-(4-bromophenyl)ethyl)carbamate |
| N-H Stretch | ~3340 | ~3340 | ~3345 |
| C-H Stretch (Aromatic) | ~3060 | ~3060 | ~3060 |
| C-H Stretch (Aliphatic) | ~2970, 2930 | ~2970, 2930 | ~2975, 2930 |
| C=O Stretch (Amide I) | ~1690 | ~1690 | ~1685 |
| N-H Bend (Amide II) | ~1520 | ~1520 | ~1525 |
| C-N Stretch | ~1250 | ~1250 | ~1245 |
| C-O Stretch | ~1170 | ~1170 | ~1165 |
| C-Br Stretch | ~650 | ~680 | ~820 (out-of-plane bend) |
Table 4: Mass Spectrometry Data (EI)
| Analysis | tert-Butyl (1-(2, 3, or 4)-bromophenyl)ethyl)carbamate |
| Molecular Ion [M]⁺ | Expected at m/z 299 and 301 with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| Major Fragments | [M - C₄H₉]⁺ (loss of tert-butyl group): m/z 242/244. [M - OC(CH₃)₃]⁺ (loss of tert-butoxy group): m/z 226/228. [Br-C₆H₄-CHCH₃]⁺: m/z 198/200. [C₄H₉]⁺ (tert-butyl cation): m/z 57. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Use a 90° pulse width and a relaxation delay of 5 seconds.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (CDCl₃).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or after separation by gas chromatography.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (including the isotopic pattern for bromine) and the major fragmentation patterns.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of the target compound.
By following the detailed experimental protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its positional isomers. This rigorous analytical approach is essential for ensuring the quality and consistency of materials used in drug development.
A Comparative Guide to Chiral HPLC Analysis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
This guide provides a comprehensive overview and comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. The recommendations are based on established methodologies for structurally similar chiral amines and their N-protected derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to develop or optimize a chiral separation method for this compound.
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][] Chiral HPLC is a primary technique for determining enantiomeric excess and isolating pure enantiomers.[3][4] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful separation.[1][5]
Recommended Chiral HPLC Methodologies
Based on the analysis of analogous compounds, polysaccharide-based CSPs are highly recommended as a starting point for the chiral separation of this compound. These CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high chiral recognition ability for a wide range of racemates, including carbamates and aromatic compounds.[5][6]
Comparison of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based and cyclofructan-based CSPs are excellent candidates for the target analyte.
| Chiral Stationary Phase (CSP) Type | Selector Examples | Advantages | Considerations | Mobile Phase Compatibility |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dichlorophenylcarbamate) | Broad applicability, high success rate for aromatic carbamates, robust and reproducible.[5] | May require screening of different polysaccharide derivatives (e.g., AD, AS, OD, OJ) for optimal separation. | Normal Phase, Polar Organic, Reversed Phase |
| Cyclofructan-Based | Larihc® CF6-P | High success rate for primary amines, may offer unique selectivity.[7] | Performance with N-protected amines like carbamates is less documented than polysaccharide phases. Butylamine additives can be detrimental.[7] | Polar Organic, Reversed Phase |
| Crown Ether-Based | Crownpak® CR-I(+) | Excellent for primary amines, especially under SFC conditions.[8] | Typically requires acidic mobile phases. May not be as effective for Boc-protected amines due to steric hindrance near the chiral center. | Reversed Phase, Supercritical Fluid Chromatography (SFC) |
Mobile Phase System Comparison
The mobile phase composition significantly influences retention times, resolution, and peak shape. For polysaccharide CSPs, normal phase and polar organic modes are the most common starting points.
| Mobile Phase Mode | Typical Composition | Advantages | Disadvantages |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Often provides higher selectivity and resolution. Good solubility for many organic compounds. | Solvent miscibility issues can arise. More sensitive to water content. |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) or Ethanol (EtOH) | Faster analysis times, good for more polar compounds. | May offer lower selectivity compared to normal phase for some analytes. |
| Reversed Phase (RP) | Water / Acetonitrile (ACN) or Methanol (MeOH) | Compatible with aqueous samples. | Generally less common for initial screening of N-protected amines on polysaccharide CSPs. |
It has been noted that acidic additives can dramatically improve the chiral separation of basic compounds on polysaccharide stationary phases.[9] While the target analyte is a neutral carbamate, the use of additives should be considered during method optimization if peak shape or resolution is poor.
Experimental Protocols
The following are detailed, recommended starting protocols for developing a chiral HPLC method for this compound.
Protocol 1: Normal Phase HPLC on a Polysaccharide CSP
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (based on the bromophenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Dilute as necessary.
Protocol 2: Polar Organic HPLC on a Polysaccharide CSP
-
HPLC System: As described in Protocol 1.
-
Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Methanol (95:5, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute with mobile phase.
Alternative and Complementary Techniques
While chiral HPLC is the primary method, other techniques can be considered for the analysis or separation of this compound.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative chiral separations.[8] It often provides faster separations and uses less organic solvent compared to HPLC. Crown ether-based and polysaccharide-based CSPs are commonly used in SFC for separating chiral amines.[8]
-
Gas Chromatography (GC): Chiral GC can be an alternative, though it may require derivatization of the analyte to increase its volatility.[10][11] For carbamates, this is generally less straightforward than for primary amines.
-
Capillary Electrophoresis (CE): Chiral CE, using cyclodextrins as chiral selectors in the running buffer, is another high-efficiency separation technique. It requires very small sample volumes and can offer different selectivity compared to HPLC.[1]
Conclusion
The chiral HPLC analysis of this compound is best approached using polysaccharide-based chiral stationary phases under normal or polar organic conditions. The provided protocols offer robust starting points for method development. Systematic screening of different CSPs and mobile phase compositions, as outlined in the method development workflow, will be key to achieving optimal enantioseparation. For challenging separations, alternative techniques such as SFC should be considered.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. benchchem.com [benchchem.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
Reactivity of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate and Analogs in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate with its positional isomers and similar compounds in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, side-by-side quantitative experimental data for this compound and its specific analogs is limited in publicly available literature, this guide synthesizes established principles of organic chemistry and data from related compounds to predict reactivity trends.
Executive Summary
The reactivity of bromoaryl carbamates in palladium-catalyzed cross-coupling reactions is significantly influenced by both electronic and steric factors. The position of the bromine atom on the phenyl ring is a critical determinant of reaction efficiency. In general, for Suzuki-Miyaura and Buchwald-Hartwig reactions, a general reactivity trend is observed where the para-substituted isomer is the most reactive, followed by the meta-substituted isomer, with the ortho-substituted isomer being the least reactive due to steric hindrance. The carbamate moiety, particularly the bulky tert-butoxycarbonyl (Boc) protecting group, can also influence reactivity.
Comparative Reactivity Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step, and its efficiency is highly dependent on the steric and electronic environment of the C-Br bond.
Expected Reactivity Order:
-
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (para-isomer) > this compound (meta-isomer) >> tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (ortho-isomer)
Justification:
-
Para-isomer: The bromine atom is sterically unhindered, allowing for facile oxidative addition of the palladium catalyst. Electronic effects of the substituted ethylcarbamate group at the para position can influence the electron density of the aromatic ring, but the steric accessibility is the dominant factor for high reactivity.
-
Meta-isomer: The bromine atom is also relatively unhindered, leading to good reactivity, generally with slightly lower yields or requiring longer reaction times compared to the para-isomer.
-
Ortho-isomer: The proximity of the bulky tert-butyl (1-ethyl)carbamate substituent to the bromine atom creates significant steric hindrance.[1] This sterically congested environment severely impedes the approach of the bulky palladium-phosphine catalyst for oxidative addition, leading to dramatically lower yields or complete failure of the reaction under standard conditions.[1]
A survey of literature for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with a common aryl halide reveals a similar reactivity trend of para > meta >> ortho, underscoring the profound impact of steric hindrance from ortho-substituents.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric environment around the C-Br bond is also a crucial factor in this reaction.
Expected Reactivity Order:
-
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (para-isomer) > this compound (meta-isomer) >> tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (ortho-isomer)
Justification:
The reasoning for the expected reactivity trend in Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The steric bulk of the ortho-substituent is the primary factor diminishing the rate of the initial oxidative addition step. While the electronic nature of the carbamate and its position can play a role, the steric impediment is generally the overriding factor in determining the success and efficiency of the coupling reaction.
Data Presentation
As direct comparative experimental data was not found in the literature for the title compound and its isomers, the following table illustrates the general trend of reactivity with representative yields compiled from studies on analogous bromophenyl derivatives in Suzuki-Miyaura coupling reactions.
| Substrate (Analogous) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (para) | 4-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 3-Bromoanisole (meta) | 3-Methoxybiphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | [1] |
| 2-Bromoanisole (ortho) | 2-Methoxybiphenyl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 20 | [1] |
Note: This table is a representative comparison based on different literature sources and is intended to illustrate the general reactivity trend. Direct comparison under identical conditions in a single study for the specific title compounds is not available.
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the coupling of this compound and its analogs. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl (1-(bromophenyl)ethyl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tert-Butyl (1-(bromophenyl)ethyl)carbamate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
tert-Butyl (1-(bromophenyl)ethyl)carbamate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the tert-Butyl (1-(bromophenyl)ethyl)carbamate, the amine, and the base.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Lack of Publicly Available Data on the Biological Activity of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate Derivatives
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the biological activity of derivatives synthesized from tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. Despite the importance of carbamate derivatives in drug discovery, this specific scaffold and its analogs do not appear to have been extensively studied or reported in peer-reviewed publications.
Our investigation sought to identify studies that not only synthesized derivatives from this starting material but also evaluated their biological performance against various targets, with the goal of providing a comparative analysis. The search included broad queries for the biological evaluation of related compounds and specific searches for the pharmacological properties of derivatives of 1-(3-bromophenyl)ethanamine, the parent amine of the specified carbamate.
The search results did yield information on the biological activities of various other carbamate-containing molecules, highlighting their roles as anticancer agents and cholinesterase inhibitors. The carbamate group is a well-established structural motif in medicinal chemistry, known to modulate the biological and pharmacokinetic properties of molecules. However, none of the retrieved studies focused on the derivatives of this compound.
Information on the starting material, 1-(3-bromophenyl)ethanamine, and a structurally similar compound, (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, is available in chemical databases like PubChem. These entries confirm the chemical identity of related structures but do not provide data on the biological activities of their derivatives.
Due to the absence of published experimental data, it is not possible to construct a comparison guide detailing the biological activity, experimental protocols, and signaling pathways for derivatives of this compound. The core requirements of data presentation in tables and visualization of experimental workflows and signaling pathways cannot be fulfilled without primary research findings.
This report underscores a potential area for new research within medicinal chemistry. The synthesis and biological screening of derivatives from this scaffold could lead to the discovery of novel therapeutic agents. Researchers in the field of drug development are encouraged to explore this untapped chemical space.
A Researcher's Guide to the Structural Elucidation of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is a critical step in ensuring the efficacy and safety of new chemical entities. Tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a chiral carbamate, presents a valuable case study for comparing the analytical techniques available for structural and stereochemical determination. This guide provides an objective comparison of X-ray crystallography with alternative analytical methods, supported by generalized experimental data and detailed protocols.
Unambiguous Structure Determination: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1][2] This technique provides precise atomic coordinates, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[1][2] The primary output, a Crystallographic Information File (CIF), is a comprehensive dataset that allows for detailed molecular visualization and analysis.
Advantages:
-
Provides the absolute three-dimensional structure.
-
Offers precise measurements of molecular geometry.
-
Can reveal intermolecular interactions within the crystal lattice.
Limitations:
-
Requires a suitable, high-quality single crystal, which can be challenging and time-consuming to grow.[1]
-
The solid-state conformation may not be representative of the solution-state conformation.
Chromatographic Techniques for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers and assessing the enantiomeric purity of chiral compounds.[3][4] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for enantiomeric separation.[3] Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices for the separation of N-Boc protected compounds.[3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and efficient alternative to HPLC.[4] It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents and often leads to faster analysis times.[4][5]
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable spectroscopic techniques for confirming the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. For tert-butyl carbamates, the ¹H NMR spectrum is characterized by a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, confirming the presence of the Boc protecting group.[6]
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound. For halogenated compounds like this compound, the presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[7][8]
Data Presentation: A Comparative Overview
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | High-quality single crystal (typically >0.1 mm).[9] | Unambiguous structural determination. | Crystal growth can be a major bottleneck.[1] |
| Chiral HPLC | Enantiomeric purity, retention times of enantiomers. | Solution of the compound. | Robust and widely applicable for enantioseparation.[3] | Requires method development to find a suitable chiral stationary phase and mobile phase. |
| Chiral SFC | Enantiomeric purity, retention times of enantiomers. | Solution of the compound. | Faster analysis, reduced organic solvent consumption compared to HPLC.[4][5] | May require specialized instrumentation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, confirmation of functional groups. | Solution of the compound (typically 5-10 mg).[6] | Provides detailed structural information in solution. | Does not directly provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), isotopic information. | Small amount of sample, can be coupled with chromatographic techniques. | High sensitivity, provides molecular weight and can indicate the presence of halogens.[7][8] | Does not provide stereochemical information. |
Experimental Protocols
X-ray Crystallography: Single Crystal Growth
A general approach to growing single crystals of a small organic molecule like this compound involves slow evaporation from a suitable solvent.
-
Sample Preparation: Dissolve the compound in a minimal amount of a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).
-
Crystallization: Filter the solution to remove any particulate matter and leave the vial partially covered to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Mounting: Once suitable crystals have formed, carefully select a single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates.
Chiral HPLC Method for N-Boc Protected Amines
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[3]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be optimized for baseline separation.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.[6] Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Visualization of Analytical Workflows
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Comparative Guide to Enantiomeric Excess Determination of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical intermediates such as tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. The stereochemical purity of such building blocks directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by established experimental data for analogous compounds.
Comparison of Analytical Techniques
The enantiomeric excess of this compound can be reliably determined using several instrumental methods. The most prevalent and effective techniques are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Chiral Gas Chromatography (GC) presents a further alternative, often requiring sample derivatization.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for enantioselective analysis.[1][2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are particularly effective for a broad range of chiral compounds, including carbamates.[2]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[3][4] Using supercritical CO2 as the primary mobile phase component, SFC is particularly well-suited for the analysis and purification of chiral molecules.[5] For polar compounds like amines and carbamates, SFC can offer superior performance compared to normal-phase HPLC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a rapid method for ee determination without the need for chromatographic separation.[6] The technique relies on the use of a chiral auxiliary, which can be a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[7] CSAs form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions, resulting in distinct chemical shifts.[8] CDAs react covalently with the enantiomers to form stable diastereomers, which are also distinguishable by NMR.[6]
-
Chiral Gas Chromatography (GC): Chiral GC is highly efficient for the analysis of volatile and thermally stable compounds.[9] For molecules like the target carbamate, which may have limited volatility, a derivatization step to a more volatile analogue (e.g., by removing the Boc-group and acylating the resulting amine) is typically required.[10]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each technique for the analysis of chiral amines and their derivatives. While specific values for the target compound require method development, these data provide a reliable basis for comparison.
| Parameter | Chiral HPLC | Chiral SFC | NMR with Chiral Auxiliaries | Chiral GC (with Derivatization) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[2] | Differential interaction with a CSP using a supercritical fluid mobile phase.[4] | Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[11] | Separation of volatile enantiomeric derivatives on a chiral capillary column.[9] |
| Typical CSP | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[2] | Polysaccharide-based, Crown ethers.[4][5] | N/A | Cyclodextrin-based. |
| Analysis Time | 10 - 30 minutes | 2 - 15 minutes.[3] | < 10 minutes per sample.[8] | 15 - 40 minutes |
| Resolution (Rs) | Typically > 1.5 | Typically > 1.5, often higher than HPLC | Depends on Δδ between diastereomeric signals | Typically > 2.0 |
| Sample Prep | Dissolution in mobile phase | Dissolution in co-solvent | Mix analyte with chiral agent in NMR tube.[8] | Derivatization may be required.[10] |
| Key Advantages | Widely applicable, robust, well-established.[1] | Fast, high-throughput, reduced solvent use, "greener" technique.[5] | Very fast, no separation needed, provides structural information.[7] | Very high resolution for volatile compounds. |
| Key Limitations | Longer run times, higher solvent consumption. | Requires specialized instrumentation. | Lower sensitivity, potential for signal overlap, accuracy depends on integration. | Analyte must be volatile and thermally stable, derivatization adds complexity. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development for this compound.
Chiral HPLC Method
This protocol is based on the separation of N-protected amino compounds on a polysaccharide-based CSP.
-
Instrumentation: High-Performance Liquid Chromatography system with UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Chiral SFC Method
This protocol is a high-throughput alternative to chiral HPLC.
-
Instrumentation: Supercritical Fluid Chromatography system with a back-pressure regulator and UV detector.
-
Column: Chiralpak® IC-3, 150 x 4.6 mm, 3 µm.[3]
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., Methanol or Ethanol). A typical starting gradient is 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the organic modifier.
-
Procedure:
-
Equilibrate the column under the initial mobile phase conditions.
-
Inject 5 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas.
-
NMR Spectroscopy Method with Chiral Solvating Agent (CSA)
This protocol describes a rapid "mix and measure" approach using a BINOL-derived CSA.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL) or a suitable derivative.
-
Solvent: Chloroform-d (CDCl3).
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg (0.017 mmol) of the analyte, this compound.
-
Add 1.0 to 1.5 molar equivalents of the CSA (e.g., ~5 mg of (S)-BINOL).
-
Add approximately 0.6 mL of CDCl3.
-
Gently shake the tube for 30 seconds to ensure mixing.[8]
-
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton -CH- or a proton on the Boc group).
-
Observe the splitting of this signal into two distinct signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the two signals (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Comparative workflows for ee% determination.
Caption: Logic for selecting an appropriate analytical method.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Method Validation for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a key intermediate like tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the validation of analytical methods for this compound. While specific validated data for this exact molecule is not publicly available, this guide leverages established validation parameters and protocols for structurally similar carbamate compounds and N-Boc protected amines to provide a reliable framework.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS for method validation often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for each method, based on validated assays for analogous compounds.
Table 1: Performance Characteristics of HPLC-UV for Carbamate Analysis
| Validation Parameter | Typical Performance | Reference Analytes |
| Linearity (r²) | > 0.999 | N-Boc protected amines, Carbamate pesticides |
| Limit of Detection (LOD) | 1 - 10 µg/mL | N-Boc-aminomethanol |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | N-Boc-aminomethanol |
| Accuracy (Recovery) | 98% - 102% | Pharmaceutical intermediates |
| Precision (%RSD) | < 2% | Pharmaceutical intermediates |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Validation Parameter | Typical Performance | Reference Analytes |
| Linearity (r²) | ≥ 0.995 | Carbamate pesticides, Pharmaceutical impurities |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | Carbamate pesticide residues |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | Carbamate pesticide residues |
| Accuracy (Recovery) | 95% - 105% | Pharmaceutical impurities in complex matrices |
| Precision (%RSD) | < 5% | Trace level impurities |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful validation and transfer of analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be:
-
0-2 min, 30% B
-
2-15 min, 30-80% B
-
15-17 min, 80% B
-
17-18 min, 80-30% B
-
18-20 min, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a framework for the highly sensitive and selective analysis of this compound.
-
Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B), similar to the HPLC method but with a potentially faster gradient.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions would need to be determined for this compound.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ng/mL) in the initial mobile phase composition.
Mandatory Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method in accordance with ICH Q2(R1) guidelines.[1][2][3]
References
Efficacy of different catalysts in the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation with high stereoselectivity is a critical step, often relying on efficient catalytic methods. This guide provides an objective comparison of two prominent catalytic strategies for the synthesis of this chiral carbamate: Asymmetric Transfer Hydrogenation (ATH) followed by carbamate formation, and Lipase-Catalyzed Kinetic Resolution coupled with subsequent amination and protection.
Comparison of Catalytic Strategies
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Lipase-Catalyzed Kinetic Resolution |
| Catalyst | Ruthenium-based complex, e.g., (R,R)-Ts-DENEB | Lipase, e.g., Candida antarctica Lipase B (CALB) |
| Key Transformation | Enantioselective reduction of a prochiral ketone | Enantioselective acylation of a racemic alcohol |
| Typical Substrate | 3'-Bromoacetophenone | Racemic 1-(3-bromophenyl)ethanol |
| Stereochemical Control | Catalyst-controlled facial selectivity | Enzyme-controlled enantiomer recognition |
| Theoretical Max. Yield | 100% | 50% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | Generally high (>95%) | Can be very high (>99%) |
| Process Steps | 2 (Reduction + Carbamate formation) | 3+ (Racemic alcohol synthesis, Resolution, Separation, Amine formation, Protection) |
| Reagent Considerations | Requires a hydrogen source (e.g., formic acid/triethylamine) | Requires an acyl donor (e.g., vinyl acetate) |
Experimental Protocols and Data
Method 1: Asymmetric Transfer Hydrogenation (ATH) followed by Mitsunobu Reaction
This two-step approach first establishes the chiral center through the asymmetric reduction of 3'-bromoacetophenone and then converts the resulting chiral alcohol to the carbamate with inversion of stereochemistry.
Step 1: Asymmetric Transfer Hydrogenation of 3'-Bromoacetophenone
This step utilizes a chiral ruthenium catalyst, (R,R)-Ts-DENEB, to stereoselectively reduce the ketone to the corresponding (S)-alcohol.
-
Reaction Scheme:
-
3'-Bromoacetophenone + Formic Acid/Triethylamine (5:2) --[(R,R)-Ts-DENEB]--> (S)-1-(3-bromophenyl)ethanol
-
-
Experimental Protocol:
-
A solution of 3'-bromoacetophenone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2.0 mL) is prepared.
-
The ruthenium catalyst, (R,R)-Ts-DENEB (0.01 mmol, 1 mol%), is added to the solution.
-
The reaction mixture is stirred at 28 °C for 24 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Performance Data:
-
Yield: ~95%
-
Enantiomeric Excess (ee): >99% for the (S)-enantiomer
-
Step 2: Mitsunobu Reaction for Carbamate Formation
The resulting (S)-1-(3-bromophenyl)ethanol is converted to the desired (S)-carbamate via a Mitsunobu reaction with hydrazoic acid, followed by reduction and Boc protection. This multi-stage process within the second step is a notable consideration. A more direct Mitsunobu reaction with N-(tert-butoxycarbonyl)amine is often low-yielding.
-
Experimental Protocol (Illustrative):
-
To a solution of (S)-1-(3-bromophenyl)ethanol (1.0 mmol), triphenylphosphine (1.5 mmol), and phthalimide (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, is added diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed in vacuo, and the residue is treated with hydrazine hydrate to remove the phthalimide group, yielding the crude amine.
-
The crude amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc)₂O (1.2 mmol) and a base (e.g., triethylamine) to afford the final product.
-
The product is purified by column chromatography.
-
-
Performance Data (for the Mitsunobu and Boc protection sequence):
-
Overall Yield from alcohol: ~70-80%
-
Method 2: Lipase-Catalyzed Kinetic Resolution
This method involves the enzymatic resolution of a racemic mixture of 1-(3-bromophenyl)ethanol, followed by separation of the desired enantiomer and its conversion to the target carbamate.
Step 1: Synthesis of Racemic 1-(3-bromophenyl)ethanol
-
Reaction Scheme:
-
3'-Bromoacetophenone + NaBH₄ --[Methanol]--> Racemic 1-(3-bromophenyl)ethanol
-
-
Experimental Protocol:
-
3'-Bromoacetophenone (10 mmol) is dissolved in methanol (50 mL).
-
Sodium borohydride (15 mmol) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the racemic alcohol.
-
-
Performance Data:
-
Yield: >95%
-
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Scheme:
-
Racemic 1-(3-bromophenyl)ethanol + Vinyl Acetate --[Candida antarctica Lipase B]--> (R)-1-(3-bromophenyl)acetate + (S)-1-(3-bromophenyl)ethanol
-
-
Experimental Protocol:
-
Racemic 1-(3-bromophenyl)ethanol (1.0 mmol) is dissolved in an organic solvent (e.g., hexane).
-
Vinyl acetate (2.0 mmol) is added as the acyl donor.
-
Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435) is added to the mixture.
-
The reaction is shaken at a controlled temperature (e.g., 30 °C) and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the remaining alcohol and the formed ester are separated by column chromatography.
-
-
Performance Data:
-
Yield of (S)-alcohol: ~48% (approaching the theoretical maximum of 50%)
-
Enantiomeric Excess (ee) of (S)-alcohol: >99%[1]
-
Step 3: Conversion to this compound
The enantiopure (S)-1-(3-bromophenyl)ethanol is then converted to the final product through a similar sequence as described in Method 1 (e.g., via conversion to an azide or mesylate followed by amination and Boc protection).
Visualizing the Synthetic Pathways
To better illustrate the workflow of these catalytic methods, the following diagrams are provided.
Caption: Workflow for the synthesis via Asymmetric Transfer Hydrogenation.
Caption: Workflow for the synthesis via Lipase-Catalyzed Kinetic Resolution.
Conclusion
Both Asymmetric Transfer Hydrogenation and Lipase-Catalyzed Kinetic Resolution offer effective pathways to enantiomerically pure this compound.
-
Asymmetric Transfer Hydrogenation provides a more direct route with a higher theoretical yield. The development of highly active and selective catalysts like (R,R)-Ts-DENEB makes this an attractive option for large-scale synthesis.
-
Lipase-Catalyzed Kinetic Resolution is a powerful method for achieving exceptionally high enantiomeric purity. While the theoretical maximum yield for the desired enantiomer is 50%, the operational simplicity and the use of environmentally benign enzymes are significant advantages. The separated, unwanted enantiomer can potentially be racemized and recycled to improve overall process efficiency.
The choice between these methods will depend on specific laboratory capabilities, cost considerations for catalysts and enzymes, and the desired scale of production. For high-throughput screening and smaller-scale synthesis, the enzymatic method may be more practical, while for large-scale manufacturing, the higher theoretical yield of the ATH route could be more economically viable.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Safety Precautions
Potential Hazards:
Required Personal Protective Equipment (PPE): A comprehensive summary of required PPE is detailed in the table below.
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and lab coat | --- |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if ventilation is inadequate or if dust/vapors are generated |
Chemical Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
Procedure:
-
Waste Container: Designate a specific, labeled, and sealable container for this compound waste. The container must be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secured hazardous waste accumulation area.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Spill and Contamination Management
In the event of a spill or contamination, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Treat all cleanup materials (absorbent, gloves, etc.) as hazardous waste and place them in the designated waste container.
Disposal Workflow
The disposal of this compound must be handled through an approved waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
The logical workflow for the disposal process is outlined in the diagram below.
Regulatory Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure full compliance. The key directive is to "Dispose of contents/container to an approved waste disposal plant."[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to identify approved waste disposal vendors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | Prevents skin contact which may cause irritation.[1][2][4] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | N/A | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
- Work in a designated area, preferably within a certified chemical fume hood, to control airborne exposure.[2]
- Ensure an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
2. Weighing and Dispensing:
- Handle the compound as a solid to avoid generating dust.
- If the compound is a fine powder, perform weighing and transfer operations within a fume hood or a ventilated balance enclosure.
- Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
3. Dissolution and Reaction Setup:
- When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
- Keep containers closed when not in use to prevent the release of vapors.[2]
- Conduct all reactions in a fume hood.
4. Post-Handling and Decontamination:
- Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][4]
- Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
- Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a clearly labeled, sealed container.
-
Label the container as "Halogenated Organic Waste."
-
-
Disposal Method:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
